pNP-ADPr
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N6O16P2 |
|---|---|
Molecular Weight |
680.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
InChI Key |
POSLVNCHSVAAOL-PLEFRAQWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
pNP-ADPr mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of pNP-ADPr
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Nitrophenyl-adenosine diphosphate ribose (this compound) is a crucial chromogenic substrate employed in the continuous colorimetric assessment of several key enzymes involved in ADP-ribosylation signaling pathways. Its mechanism of action relies on the enzymatic hydrolysis of the glycosidic bond, leading to the release of para-nitrophenol (pNP), a yellow chromophore readily quantifiable by spectrophotometry. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use in enzyme activity assays, and a summary of the kinetic data for its primary enzymatic targets. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Mechanism of Action
ADP-ribosylation is a post-translational modification where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD⁺) is transferred to a protein substrate. This process is critical in a multitude of cellular functions, including DNA repair, chromatin remodeling, and signal transduction.[1] The enzymes responsible for adding ADP-ribose are Poly(ADP-ribose) polymerases (PARPs), while the removal of these modifications is carried out by hydrolases such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).[2][3][4]
This compound, also known as ADP-ribose-pNP, serves as a synthetic substrate for several of these enzymes.[4] Its core structure consists of an ADP-ribose molecule linked to a para-nitrophenyl group via a glycosidic bond. The mechanism of action is straightforward yet elegant: in the presence of a competent hydrolase, this bond is cleaved, releasing ADP-ribose and p-nitrophenol (pNP). Liberated pNP, in a solution with a pH above its pKa of 7.15, forms the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at 405 nm. The rate of pNP production is directly proportional to the enzyme's activity, allowing for a continuous and real-time measurement of the enzymatic reaction.
This colorimetric assay offers significant advantages over traditional discontinuous methods, such as those involving radioisotopes, by providing a simpler, safer, and more efficient workflow suitable for high-throughput screening (HTS) of potential enzyme inhibitors.
Enzymatic Targets of this compound
This compound is a substrate for a range of enzymes that cleave ADP-ribose moieties, most notably:
-
Poly(ADP-ribose) glycohydrolase (PARG): The primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, playing a crucial role in the reversal of PARP-mediated signaling.
-
ADP-ribosylhydrolase 3 (ARH3): An enzyme that hydrolyzes the terminal ADP-ribose from PAR chains and, importantly, removes serine-linked mono-ADP-ribosylation.
-
Poly(ADP-ribose) polymerase-1 (PARP-1), VPARP, and Tankyrase-1: While primarily known for their polymerase activity, these PARP family members can also exhibit hydrolase activity, particularly with artificial substrates like this compound.
Quantitative Data: Kinetic Parameters
The following tables summarize the reported kinetic parameters for the enzymatic hydrolysis of this compound by various enzymes. This data is essential for designing and interpreting enzyme inhibition and activity assays.
| Enzyme | K_m_ (µM) | V_max_ (nmol·min⁻¹·mg⁻¹) | Source(s) |
| PARP-1 | 151 | 1.30 | |
| Tankyrase-1 | 82 | 0.018 | |
| VPARP | 46 | 0.002 |
Table 1: Kinetic parameters of PARP family enzymes with this compound.
| Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | Source(s) |
| Human PARG | 45 ± 5 | 1.5 ± 0.1 | |
| Human ARH3 | 170 ± 20 | 0.19 ± 0.01 | |
| T. thermophila PARG | 20 ± 2 | 2.8 ± 0.1 |
Table 2: Kinetic parameters of PARG and ARH3 with this compound.
Experimental Protocols
The following are generalized protocols for performing continuous colorimetric enzyme activity assays using this compound. These should be optimized for specific experimental conditions.
General PARP-1 Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for inhibitor screening.
Materials:
-
Purified PARP-1 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0
-
Activated DNA (for PARP activation)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 5-10 mM stock solution of this compound in sterile water.
-
Dilute the this compound stock solution in Assay Buffer to a working concentration (e.g., 0.25 mM).
-
Prepare a solution of PARP-1 enzyme in Assay Buffer at the desired concentration.
-
Prepare test compounds (inhibitors) at various concentrations in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Activated DNA
-
Test compound or vehicle control
-
PARP-1 enzyme
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the this compound working solution to each well to start the reaction. The final volume should be between 100-200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
General PARG/ARH3 Activity Assay
This protocol is designed for measuring the hydrolase activity of PARG or ARH3.
Materials:
-
Purified PARG or ARH3 enzyme
-
This compound substrate
-
Assay Buffer (specific to the enzyme, a general buffer is 50 mM HEPES, 50 mM KCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, pH 7.5)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound as described above.
-
Dilute the this compound stock in the appropriate Assay Buffer to the desired working concentration (e.g., 2-5 times the K_m_ value).
-
Prepare a solution of PARG or ARH3 enzyme in Assay Buffer.
-
Prepare test compounds if screening for inhibitors.
-
-
Assay Setup:
-
Add the following to each well:
-
Assay Buffer
-
Test compound or vehicle
-
PARG or ARH3 enzyme
-
-
Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add the this compound working solution to each well.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 405 nm over time, as described for the PARP-1 assay.
-
-
Data Analysis:
-
Determine the initial reaction velocities and analyze the data as required (e.g., for inhibitor potency or enzyme kinetics).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the enzymes that interact with this compound and a generalized experimental workflow for its use.
References
The Utility of p-Nitrophenyl-Adenosine Diphosphate Ribose (pNP-ADPr) in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl-adenosine diphosphate ribose (pNP-ADPr) has emerged as a critical tool in the study of ADP-ribosylation, a pivotal post-translational modification involved in a myriad of cellular processes, including DNA repair, cell signaling, and apoptosis. This chromogenic substrate enables the continuous monitoring of several key enzymes within the ADP-ribosylation pathway, offering a straightforward and efficient method for enzymatic activity assays and high-throughput screening of potential therapeutic inhibitors. This technical guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Core Applications of this compound
This compound serves as a versatile substrate for a range of enzymes that cleave the bond between ADP-ribose and the p-nitrophenyl group. The enzymatic hydrolysis of this compound releases p-nitrophenolate, a yellow-colored compound that can be continuously monitored by measuring the absorbance at 405 nm.[1][2][3] This property makes it an ideal substrate for studying the kinetics of several important enzymes and for screening inhibitor libraries.
The primary enzymes studied using this compound include:
-
Poly(ADP-ribose) Glycohydrolase (PARG): The major enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, playing a crucial role in the DNA damage response.[4][5]
-
ADP-ribosyl Hydrolase 3 (ARH3): An enzyme that removes serine-linked mono-ADP-ribosylation and also possesses PAR-degrading activity.
-
Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes that synthesize PAR chains. While this compound is a substrate for the reverse reaction of some PARPs, it is primarily used to characterize their hydrolytic activity or in coupled assays.
Beyond its use as an enzyme substrate, this compound has also been identified as a potent binder of viral macrodomains, such as that of SARS-CoV-2, making it a valuable tool in virology and antiviral drug discovery.
Quantitative Data: Enzyme Kinetics
The following table summarizes the reported kinetic parameters for various enzymes utilizing this compound as a substrate. This data is essential for designing and interpreting enzymatic assays.
| Enzyme | Organism/Isoform | Km (µM) | Vmax (nmol·min-1·mg-1) | Source |
| PARP-1 | Human | 151 | 1.30 | |
| Tankyrase-1 | Human | 82 | 0.018 | |
| VPARP | Human | 46 | 0.002 | |
| PARG | Human | Not specified | Not specified | |
| ARH3 | Human | Similar to O-acetyl-ADP-ribose | Not specified |
Experimental Protocols
General Protocol for Colorimetric Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of PARG, ARH3, or PARPs using this compound. Specific conditions may need to be optimized for each enzyme.
Materials:
-
Purified enzyme (PARG, ARH3, or PARP)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the assay buffer to the desired stock concentration.
-
Dilute the enzyme to the working concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the this compound solution to each well.
-
To initiate the reaction, add 25 µL of the enzyme solution to each well.
-
For a negative control, add 25 µL of assay buffer without the enzyme.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitrophenolate at pH > 7 is approximately 18,000 M-1cm-1).
-
For kinetic parameter determination, perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
High-Throughput Screening (HTS) of PARG Inhibitors
The colorimetric assay using this compound is readily adaptable for HTS of enzyme inhibitors.
Workflow:
-
Compound Plating: Dispense test compounds from a chemical library into a 384-well microplate at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add a pre-determined concentration of the PARG enzyme to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of this compound to all wells.
-
Kinetic Reading: Immediately transfer the plate to a microplate reader and monitor the change in absorbance at 405 nm over time.
-
Data Analysis: Calculate the initial reaction rates for each well. Determine the percent inhibition for each compound relative to the controls. Potent inhibitors will show a significantly lower rate of p-nitrophenolate production.
Fluorescence Polarization (FP) Assay for SARS-CoV-2 Macrodomain Binding
This protocol describes a competition assay to measure the binding of this compound to the SARS-CoV-2 macrodomain.
Principle:
This assay relies on the displacement of a fluorescently labeled tracer (e.g., TAMRA-ADPr) from the macrodomain by a competing ligand (this compound). When the tracer is bound to the larger macrodomain protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.
Materials:
-
Purified SARS-CoV-2 Macrodomain 1 (Mac1)
-
Fluorescent tracer (e.g., TAMRA-ADPr)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In the wells of the microplate, add a fixed concentration of SARS-CoV-2 Mac1 and the fluorescent tracer.
-
Add serial dilutions of this compound to the wells. Include wells with no competitor (maximum polarization) and wells with no enzyme (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound. The IC50 represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Signaling Pathways and Experimental Workflows
PARP1-Mediated DNA Damage Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response, a pathway that is intricately regulated by PARG and ARH3.
Parthanatos: A PARP1-Dependent Cell Death Pathway
Excessive DNA damage can lead to the overactivation of PARP1, resulting in a form of programmed cell death called parthanatos. This pathway is regulated by the activity of PARG and ARH3.
Experimental Workflow for this compound Based Assays
The following diagram outlines a typical experimental workflow for utilizing this compound in research.
Conclusion
This compound is an invaluable tool for researchers in the field of ADP-ribosylation. Its utility as a colorimetric substrate provides a robust and continuous method for assaying the activity of key enzymes like PARG and ARH3, and for conducting high-throughput screening of their inhibitors. Furthermore, its application in studying viral macrodomains highlights its versatility. The detailed protocols and visual aids provided in this guide are intended to facilitate the effective implementation of this compound in a variety of research and drug development settings, ultimately contributing to a deeper understanding of the critical roles of ADP-ribosylation in health and disease.
References
The Cornerstone of ADP-Ribosylation Research: A Technical Guide to pNP-ADPr Enzymatic Assays
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of pNP-ADPr Enzymatic Assays in the Study of ADP-Ribosylation.
This in-depth guide provides a thorough examination of para-nitrophenyl-adenosine diphosphate ribose (this compound) enzymatic assays, a critical tool for investigating the activity of key enzymes in the ADP-ribosylation signaling pathway. This document outlines the fundamental principles of the assay, detailed experimental protocols for the primary "eraser" enzymes, Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosyl Hydrolase 3 (ARH3), and presents a workflow for high-throughput screening of potential inhibitors.
Introduction to ADP-Ribosylation and the Role of this compound Assays
ADP-ribosylation is a crucial post-translational modification involved in a multitude of cellular processes, most notably the DNA damage response.[1] This dynamic process is regulated by the interplay of "writer" enzymes, primarily Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains on target proteins, and "eraser" enzymes, such as PARG and ARH3, which hydrolyze these chains.[2][3][4] The dysregulation of this pathway is implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.
The this compound enzymatic assay provides a continuous and colorimetric method for monitoring the activity of PARG and ARH3.[2] The substrate, this compound, mimics the natural substrate of these hydrolases. Enzymatic cleavage of this compound releases para-nitrophenol (pNP), a chromophore that can be readily detected by spectrophotometry, allowing for real-time measurement of enzyme activity.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for human PARG and ARH3 with the this compound substrate, providing a baseline for experimental design and data interpretation.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Human PARG | This compound | 130 ± 20 | 1.8 ± 0.1 | --INVALID-LINK-- |
| Human ARH3 | This compound | 240 ± 30 | 3.5 ± 0.2 | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the biological context and practical application of this compound assays, the following diagrams visualize the core signaling pathway and a typical experimental workflow.
Experimental Protocols
The following sections provide detailed methodologies for conducting this compound enzymatic assays for PARG and ARH3, including a protocol for high-throughput screening of inhibitors.
PARG Activity Assay using this compound
Objective: To measure the enzymatic activity of PARG by monitoring the hydrolysis of this compound.
Materials:
-
Recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in water. The final concentration in the assay will typically be in the range of the Km value (e.g., 100-300 µM).
-
Dilute the recombinant PARG enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 1-10 nM). Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
For inhibitor studies, add the desired concentration of the inhibitor dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is consistent across all wells and typically ≤1%).
-
Add 25 µL of the diluted PARG enzyme solution to each well, except for the "no enzyme" control wells, to which 25 µL of Assay Buffer is added.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of pNP production can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNP at pH 7.5 and 405 nm is approximately 10,000 M⁻¹cm⁻¹.
-
ARH3 Activity Assay using this compound
Objective: To measure the enzymatic activity of ARH3 by monitoring the hydrolysis of this compound.
Materials:
-
Recombinant human ARH3 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure: The protocol for the ARH3 activity assay is analogous to the PARG assay, with the primary difference being the buffer composition and potentially the optimal enzyme and substrate concentrations.
-
Reagent Preparation:
-
Prepare the ARH3 Assay Buffer.
-
Prepare a stock solution of this compound. A final concentration around the Km (e.g., 200-500 µM) is recommended.
-
Dilute the recombinant ARH3 enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 5-20 nM).
-
-
Assay Setup, Reaction Initiation, and Data Analysis:
-
Follow steps 2, 3, and 4 as described in the PARG activity assay protocol, substituting the PARG-specific reagents with the ARH3-specific reagents.
-
High-Throughput Screening (HTS) of PARG/ARH3 Inhibitors
Objective: To identify and characterize inhibitors of PARG or ARH3 from a compound library in a high-throughput format.
Procedure:
-
Compound Plating: Use acoustic dispensing technology to transfer nanoliter volumes of library compounds into 384-well assay plates. Include appropriate controls (e.g., no inhibitor for 100% activity, a known potent inhibitor for 0% activity).
-
Reagent Dispensing: Utilize automated liquid handlers to dispense the enzyme (PARG or ARH3) and assay buffer into the compound-containing plates.
-
Pre-incubation: Allow the plates to incubate for a defined period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Add the this compound substrate to all wells simultaneously using a liquid handler to start the enzymatic reaction.
-
Kinetic Reading: Transfer the plates to a kinetic plate reader and monitor the absorbance at 405 nm over time.
-
Data Analysis and Hit Identification: Calculate the reaction rate for each well. Determine the percent inhibition for each compound relative to the controls. Set a threshold for hit identification (e.g., >50% inhibition).
-
Hit Confirmation and Potency Determination: Cherry-pick the primary hits and perform dose-response experiments to determine their IC₅₀ values.
Conclusion
The this compound enzymatic assay is a robust, continuous, and high-throughput compatible method for studying the activity of the key ADP-ribose "eraser" enzymes, PARG and ARH3. This technical guide provides the essential quantitative data, detailed protocols, and workflow visualizations to empower researchers in their efforts to understand the intricate roles of ADP-ribosylation in cellular signaling and to accelerate the discovery of novel therapeutics targeting this critical pathway.
References
Unraveling the Hydrolysis of pNP-ADPr: A Technical Guide to Poly(ADP-ribose) Glycohydrolase (PARG) Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Poly(ADP-ribose) Glycohydrolase (PARG) activity, focusing on the hydrolysis of the chromogenic substrate p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). This document provides a comprehensive overview of the enzymatic mechanism, detailed experimental protocols, and quantitative data to facilitate research and development in fields targeting the DNA damage response and associated therapeutic areas.
Introduction: The Critical Role of PARG in Cellular Homeostasis
Poly(ADP-ribosyl)ation (PARylation) is a crucial post-translational modification involved in a myriad of cellular processes, most notably the DNA damage response (DDR). Poly(ADP-ribose) polymerases (PARPs) synthesize long, branched chains of poly(ADP-ribose) (PAR) on target proteins, creating a scaffold to recruit DNA repair machinery. This process, however, must be transient to ensure proper cellular function.[1][2][3]
Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of these PAR chains.[1] It hydrolyzes the glycosidic bonds between ADP-ribose units, playing a critical role in reversing PARylation and maintaining cellular homeostasis.[1] Dysregulation of PARG activity has been implicated in various diseases, including cancer and inflammatory conditions, making it a compelling target for therapeutic intervention.
The Enzymatic Mechanism of this compound Hydrolysis by PARG
PARG catalyzes the hydrolysis of the O-glycosidic bond between the ribose units of the PAR chain. The chromogenic substrate, p-nitrophenyl-adenosine diphosphate ribose (this compound), mimics the natural substrate, allowing for a continuous colorimetric assay to monitor PARG activity. Upon hydrolysis by PARG, this compound releases p-nitrophenol, which can be quantified spectrophotometrically.
The catalytic mechanism of PARG involves a "macrodomain" fold that contains the active site. Key catalytic residues, including two conserved glutamate residues (Glu755 and Glu756 in human PARG), are essential for the hydrolysis reaction. The proposed mechanism proceeds through a substrate-assisted catalysis, involving the formation of an oxocarbenium ion transition state.
Caption: Hydrolysis of this compound by PARG.
Quantitative Analysis of PARG Activity
The following tables summarize key quantitative data related to the enzymatic activity of PARG and the potency of its inhibitors, providing a valuable resource for comparative analysis and experimental design.
Table 1: Kinetic Parameters of PARG with this compound and Analogous Substrates
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human PARG | TFMU-ADPr | 130 ± 20 | 1.4 ± 0.1 | |
| T. thermophila PARG | TFMU-ADPr | 80 ± 10 | 1.8 ± 0.1 |
Note: The kinetic parameters for this compound are reported to be very similar to those of the fluorescent substrate TFMU-ADPr.
Table 2: Inhibitory Constants (IC50) of Selected PARG Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| PDD00016133 | HeLa | Cellular (Immunofluorescence) | ~0.36 | |
| PARGi | Ovarian Cancer Cell Lines | Clonogenic Assay | 0.5 - 10 | |
| Gallotannin | Astrocytes | Oxidative Stress Assay | Not specified |
Experimental Protocols
This section provides detailed methodologies for the colorimetric assay of PARG activity using this compound.
Principle
The enzymatic activity of PARG is determined by monitoring the hydrolysis of this compound. The reaction releases the chromophore p-nitrophenol, which results in an increase in absorbance at 405 nm. The rate of this increase is directly proportional to the PARG activity.
Materials
-
Recombinant human PARG enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
PARG inhibitors (for inhibition studies)
Assay Protocol
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the range of the Km value.
-
Dilute the recombinant PARG enzyme in ice-cold Assay Buffer to the desired concentration.
-
For inhibitor studies, prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
For inhibitor screening, add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted PARG enzyme solution to all wells except for the blank (no enzyme control).
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for a total of 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Caption: Workflow for a this compound based PARG assay.
PARG in the DNA Damage Response Signaling Pathway
PARG plays a pivotal role in the single-strand break repair (SSBR) pathway. Following DNA damage, PARP-1 is recruited to the site of the break and synthesizes PAR chains. These chains act as a scaffold to recruit other DNA repair factors, such as XRCC1. PARG is then responsible for hydrolyzing these PAR chains, allowing for the disassembly of the repair complex and the completion of the repair process. Inhibition of PARG leads to the persistent accumulation of PAR, which can be cytotoxic, particularly in cancer cells with existing DNA repair deficiencies.
Caption: PARP/PARG signaling in SSBR.
Conclusion
The hydrolysis of this compound by PARG provides a robust and continuous method for studying the activity of this crucial enzyme. This technical guide offers a comprehensive resource for researchers, providing the necessary theoretical background, quantitative data, and detailed experimental protocols to investigate PARG function and to screen for novel inhibitors. A deeper understanding of PARG enzymology is paramount for the development of innovative therapeutic strategies targeting the DNA damage response and other PARG-mediated cellular pathways.
References
pNP-ADPr: A Chromogenic Substrate for Probing ADP-ribosyl Hydrolase Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ADP-ribosylation is a critical post-translational modification that regulates a vast array of cellular processes, including DNA repair, signal transduction, and chromatin remodeling. The dynamic nature of this modification is maintained by the interplay of ADP-ribosyltransferases (ARTs or PARPs) and ADP-ribosyl hydrolases. Understanding the activity of these hydrolases is paramount for elucidating their biological roles and for the development of therapeutic inhibitors. This technical guide provides a comprehensive overview of p-nitrophenyl-ADP-ribose (pNP-ADPr), a chromogenic substrate designed for the continuous monitoring of specific ADP-ribosyl hydrolase activity. We present detailed experimental protocols for its use with Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), summarize key quantitative data, and provide visualizations of relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of ADP-ribosylation.
Introduction to this compound and ADP-ribosyl Hydrolases
ADP-ribosylation is the transfer of ADP-ribose from NAD+ onto target molecules, a reaction catalyzed by ADP-ribosyltransferases. This modification can exist as a single unit (mono-ADP-ribosylation or MARylation) or as a polymer (poly-ADP-ribosylation or PARylation). The removal of these modifications is carried out by a diverse family of ADP-ribosyl hydrolases, which exhibit distinct substrate specificities.
-
Poly(ADP-ribose) glycohydrolase (PARG): The primary enzyme responsible for the degradation of poly(ADP-ribose) chains. It possesses both endo- and exoglycosidic activities, breaking down the polymer into free ADP-ribose.[1][2]
-
ADP-ribosyl hydrolase 1 (ARH1): Specifically cleaves the N-glycosidic bond of mono-ADP-ribosyl-arginine.[3][4][5]
-
ADP-ribosyl hydrolase 3 (ARH3): A versatile hydrolase that can degrade poly(ADP-ribose) and also remove mono-ADP-ribosylation from serine residues.
-
Terminal ADP-ribose protein glycohydrolase 1 (TARG1): Hydrolyzes mono-ADP-ribose linked to aspartate and glutamate residues.
The development of specific assays to measure the activity of these hydrolases is crucial for both basic research and drug discovery. This compound is a synthetic substrate that mimics the ribose-ribose linkage in poly(ADP-ribose). Upon enzymatic cleavage by a suitable hydrolase, it releases p-nitrophenol (pNP), a chromophore that can be continuously monitored by measuring the absorbance at 405 nm. This allows for a real-time, quantitative assessment of enzyme activity.
Based on their substrate specificities, this compound is a suitable substrate for PARG and ARH3, which cleave the ribose-ribose bonds within PAR chains. In contrast, it is not an appropriate substrate for ARH1 and TARG1, which are specific for ADP-ribose linked to particular amino acid side chains.
Quantitative Data: Kinetic Parameters of Hydrolases with this compound
The following table summarizes the kinetic parameters of human PARG and ARH3 for the hydrolysis of this compound. This data is essential for designing and interpreting enzymatic assays.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human PARG | This compound | 240 ± 30 | 1.8 ± 0.1 | 7,500 |
| Human ARH3 | This compound | 210 ± 20 | 0.20 ± 0.01 | 950 |
Data adapted from Drown et al., Cell Chem Biol. 2018.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is a crucial prerequisite for its application. While a full synthetic scheme is beyond the scope of this guide, the general strategy involves the chemical synthesis of a p-nitrophenyl glycoside of ribose, followed by phosphorylation and coupling to AMP to form the final ADP-ribose conjugate. For researchers interested in synthesizing this compound, consulting specialized organic chemistry literature on nucleotide synthesis is recommended. Commercial sources for this compound are also available.
General Workflow for a Continuous Hydrolase Assay using this compound
The following diagram illustrates the general workflow for measuring ADP-ribosyl hydrolase activity using this compound.
Detailed Protocol for PARG Activity Assay
Materials:
-
Recombinant human PARG
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in water. Store at -20°C.
-
Dilute recombinant PARG to a working concentration (e.g., 10 nM) in Assay Buffer. Keep on ice.
-
Prepare a range of this compound concentrations (e.g., 0-1000 µM) by diluting the stock solution in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the desired concentration of this compound solution.
-
If testing inhibitors, add the inhibitor solution at this step and adjust the buffer volume accordingly.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Initiate the reaction by adding 50 µL of the diluted PARG enzyme solution to each well.
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of pNP production can be calculated using the Beer-Lambert law (ε of pNP at pH 7.5 is ~10,000 M⁻¹cm⁻¹).
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, calculate the percent inhibition at each inhibitor concentration and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Detailed Protocol for ARH3 Activity Assay
The protocol for the ARH3 activity assay is very similar to that for PARG, with potential minor adjustments to the buffer composition and enzyme concentration.
Materials:
-
Recombinant human ARH3
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in water. Store at -20°C.
-
Dilute recombinant ARH3 to a working concentration (e.g., 50 nM) in Assay Buffer. Keep on ice.
-
Prepare a range of this compound concentrations (e.g., 0-1000 µM) by diluting the stock solution in Assay Buffer.
-
-
Assay Setup, Reaction Initiation, Data Acquisition, and Data Analysis:
-
Follow steps 2-5 as described in the PARG protocol (Section 3.3). Note that due to the lower kcat of ARH3, a higher enzyme concentration or longer reaction time may be necessary to achieve a robust signal.
-
Signaling Pathways Involving ADP-ribosyl Hydrolases
The reversal of ADP-ribosylation is a key regulatory step in many cellular processes, most notably the DNA damage response. The following diagrams illustrate the roles of different hydrolases in these pathways.
Overview of ADP-ribosylation Reversal
This diagram provides a simplified overview of the major ADP-ribosylation "eraser" enzymes and their primary substrates.
Role of Hydrolases in the DNA Damage Response
This diagram illustrates the specific roles of PARG and ARH3 in the context of the DNA damage response (DDR).
Conclusion
This compound serves as a valuable tool for the continuous colorimetric monitoring of PARG and ARH3 activity. Its use in a high-throughput format can greatly facilitate the screening and characterization of inhibitors for these important enzymes. Understanding the distinct substrate specificities of the broader family of ADP-ribosyl hydrolases is essential for selecting the appropriate assay and for interpreting experimental results. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of ADP-ribosylation and its role in health and disease. Further development of chromogenic or fluorogenic substrates for other hydrolases like ARH1 and TARG1 will be instrumental in advancing our understanding of the complete ADP-ribosylome.
References
- 1. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid specific ADP-ribosylation: substrate specificity of an ADP-ribosylarginine hydrolase from turkey erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARH Family of ADP-Ribose-Acceptor Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARH Family of ADP-Ribose-Acceptor Hydrolases [mdpi.com]
The Core Principles of Colorimetric Enzyme Assays Utilizing p-Nitrophenyl-ADP-Ribose: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation for colorimetric enzyme assays employing the chromogenic substrate, p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). This continuous assay is a valuable tool for studying the activity of key enzymes involved in ADP-ribosylation signaling, a critical cellular process implicated in DNA repair, genome stability, and cell death.
Core Principles of the this compound Colorimetric Assay
The this compound assay is a continuous, spectrophotometric method designed to measure the enzymatic activity of ADP-ribosyl hydrolases. The foundational principle of this assay lies in the enzymatic cleavage of a synthetic substrate, this compound. This substrate mimics the natural poly(ADP-ribose) (PAR) structure, specifically the ribose-ribose glycosidic bonds.
The enzymatic reaction releases p-nitrophenol (pNP), a chromophore that is yellow in solution and exhibits a distinct absorbance maximum at approximately 405-410 nm under alkaline conditions.[1] The rate of pNP production is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements. This continuous monitoring offers a significant advantage over discontinuous methods that rely on radioisotopes or antibodies.[2][3]
The primary enzymes studied using this assay are Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), which are the primary "erasers" in the ADP-ribosylation signaling cascade.[2][3]
The ADP-Ribosylation Signaling Pathway in DNA Damage Response
ADP-ribosylation is a dynamic post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins. This process is orchestrated by "writer" enzymes, primarily the Poly(ADP-ribose) polymerases (PARPs), and reversed by "eraser" enzymes, the ADP-ribosyl hydrolases like PARG and ARH3.
In the context of DNA damage, PARP1 acts as a DNA damage sensor. Upon detecting a DNA strand break, PARP1 is activated and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. These PAR chains serve as a scaffold to recruit DNA repair proteins to the site of damage, facilitating the repair process.
The PAR signal is transient and is rapidly degraded by PARG and ARH3. PARG is the primary hydrolase responsible for degrading the bulk of the PAR polymer, acting as both an endo- and exoglycosidase to release PAR fragments and ADP-ribose. However, PARG cannot cleave the final ADP-ribose unit linked to the protein. ARH3 can also degrade PAR chains and, importantly, can cleave the final protein-proximal ADP-ribose, particularly from serine residues, thus completing the removal of the modification. The coordinated action of PARG and ARH3 is crucial for regulating the PAR signal and ensuring proper DNA damage response and genome stability.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human PARG or ARH3.
-
Substrate: p-Nitrophenyl-ADP-ribose (this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT. The optimal buffer composition may vary depending on the specific enzyme and experimental goals.
-
Stop Solution (for endpoint assays): 0.1 M NaOH.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
-
96-well plates: Clear, flat-bottom plates are suitable for this assay.
Standard Assay Protocol for Enzyme Activity Measurement
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or assay buffer).
-
Prepare a working solution of the enzyme in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should be optimized based on the enzyme's Michaelis constant (Km). For routine activity assays, a substrate concentration of 5-10 times the Km is often used.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
Protocol for Inhibitor Screening
-
Prepare Reagents:
-
Prepare stock solutions of inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).
-
-
Set up the Reaction:
-
Add the assay buffer, enzyme, and inhibitor solution to the appropriate wells. Include a "no inhibitor" control (vehicle control) and a "no enzyme" control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the reaction temperature to allow for inhibitor binding.
-
-
Initiate and Monitor the Reaction:
-
Follow steps 3 and 4 from the standard assay protocol to initiate and monitor the reaction.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the absorbance at 405 nm versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/Δt).
-
-
Convert Absorbance to Product Concentration:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.
-
A = Absorbance
-
ε = Molar extinction coefficient of p-nitrophenol (at alkaline pH, ε ≈ 18,000 M⁻¹cm⁻¹)
-
c = Concentration of p-nitrophenol
-
l = Path length of the light in the well (for a 96-well plate, this needs to be determined or a standard curve used)
-
-
-
Calculate Specific Activity:
-
Specific Activity (µmol/min/mg) = (Rate of product formation (µmol/min)) / (Amount of enzyme in the reaction (mg))
-
-
Determine Inhibitor Potency (IC₅₀):
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Quantitative Data
The following tables summarize key quantitative data obtained from studies utilizing this compound and related substrates for PARG and ARH3.
Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Human ARH3 | This compound | 3.2 ± 0.6 | 1.7 ± 0.1 | |
| T. thermophila PARG | This compound | 210 ± 10 | 16.9 ± 0.5 | |
| Human PARG | TFMU-ADPr* | 66.2 ± 15 | 0.84 ± 0.05 |
*Note: TFMU-ADPr is a fluorogenic substrate with similar kinetic properties to this compound. Direct kinetic data for human PARG with this compound was not available in the reviewed literature.
Inhibitor IC₅₀ Values
| Enzyme | Inhibitor | IC₅₀ | Assay Type | Reference |
| ARH3 | ADP-HPD | 529 nM | Fluorogenic | |
| PARG | PDD00017273 | >100 µM | Fluorogenic | |
| PARG | Exemplified Compound | >150 µM (selectivity over ARH3) | TR-FRET |
Conclusion
The this compound colorimetric enzyme assay provides a robust, continuous, and non-radioactive method for characterizing the activity of ADP-ribosyl hydrolases, particularly PARG and ARH3. Its application is crucial for basic research into the roles of these enzymes in cellular signaling and for the high-throughput screening of potential inhibitors in drug discovery programs. A thorough understanding of the assay's principles and a meticulous experimental approach are essential for generating reliable and reproducible data.
References
Methodological & Application
Application Notes and Protocols for PARG Activity Measurement using the pNP-ADPr Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains. These PAR chains are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage and act as a scaffold to recruit DNA repair proteins. The timely removal of PAR by PARG is crucial for the completion of DNA repair and cell survival. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive target for drug development.
This document provides a detailed protocol for a continuous colorimetric assay to measure PARG activity using the chromogenic substrate para-nitrophenyl-ADP-ribose (pNP-ADPr). This assay offers a simple and robust method for determining PARG kinetic parameters and for high-throughput screening of PARG inhibitors.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the glycosidic bond in this compound by PARG. This reaction releases para-nitrophenol (pNP), a chromophore that can be detected by measuring the increase in absorbance at 405 nm. The rate of pNP production is directly proportional to the PARG enzyme activity. This continuous assay format allows for real-time monitoring of the enzymatic reaction.
Signaling Pathway of PARG in DNA Damage Response
In response to DNA damage, PARP1 is recruited to the site of the lesion and synthesizes long, branched chains of poly(ADP-ribose) on itself and other acceptor proteins. These PAR chains serve as a signaling platform to recruit DNA repair factors, such as XRCC1. PARG is then responsible for hydrolyzing these PAR chains, allowing for the disassembly of the repair machinery and the completion of the repair process.
Experimental Workflow
The following diagram outlines the major steps involved in performing the this compound PARG activity assay.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound PARG assay.
Table 1: Kinetic Parameters of Human PARG with this compound
| Parameter | Value | Unit |
| Km | 100 - 300 | µM |
| Vmax | Variable | µmol/min/mg |
Note: Vmax is dependent on the specific activity of the enzyme preparation.
Table 2: IC50 Values of Known PARG Inhibitors
| Inhibitor | IC50 | Unit |
| PDD00017273 | 10 - 50 | nM |
| Tannic Acid | 20 - 100 | nM |
Experimental Protocols
Materials and Reagents
-
Recombinant Human PARG enzyme
-
This compound substrate
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
NaCl (Sodium Chloride)
-
MgCl2 (Magnesium Chloride)
-
DTT (Dithiothreitol)
-
BSA (Bovine Serum Albumin)
-
DMSO (Dimethyl Sulfoxide)
-
Known PARG inhibitor (e.g., PDD00017273) for control
-
384-well, clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm and temperature control
Assay Buffer Preparation
Prepare the assay buffer with the following components:
-
50 mM HEPES, pH 7.5
-
50 mM NaCl
-
5 mM MgCl2
-
1 mM DTT
-
0.1 mg/mL BSA
Store the assay buffer at 4°C. Add DTT fresh before each experiment.
Protocol for Determining PARG Enzyme Kinetics
-
Prepare Substrate Dilutions: Prepare a series of this compound dilutions in assay buffer ranging from 0 to 1000 µM.
-
Prepare Enzyme Dilution: Dilute the recombinant human PARG enzyme in assay buffer to a final concentration of 1-5 nM. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 40 µL of assay buffer to each well.
-
Add 5 µL of diluted PARG enzyme to initiate the reaction. The final reaction volume is 50 µL.
-
Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Convert the change in absorbance per minute to the rate of pNP production using the molar extinction coefficient of pNP at pH 7.5 (ε = 10,500 M-1cm-1, path length corrected for the volume in the microplate well).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol for PARG Inhibitor Screening
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds and a known PARG inhibitor (e.g., PDD00017273) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare Substrate and Enzyme: Prepare this compound at a concentration equal to its Km value (or a concentration determined to be optimal for screening) in assay buffer. Dilute the PARG enzyme in assay buffer to a concentration that gives a robust signal within the linear range.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or control inhibitor to the wells of a 384-well plate.
-
Add 40 µL of diluted PARG enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
-
Initiate Reaction and Measure: Add 5 µL of the this compound substrate solution to each well to start the reaction. Immediately begin kinetic measurement of absorbance at 405 nm at 37°C for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Application Notes and Protocols for the Use of pNP-ADPr in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl-ADP-ribose (pNP-ADPr) is a valuable chromogenic substrate for the continuous in vitro measurement of ADP-ribosyl-acceptor hydrolase activity. This application note provides detailed protocols for utilizing this compound in a 96-well plate format to assay enzymes such as Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG). The assay is based on the enzymatic cleavage of this compound, which releases p-nitrophenol (pNP). The resulting yellow color can be quantified by measuring the absorbance at 405 nm, providing a direct and continuous measure of enzyme activity. This format is particularly well-suited for high-throughput screening (HTS) of potential enzyme inhibitors.[1][2]
The this compound-based continuous assay offers significant advantages over traditional discontinuous methods that often rely on radioactivity or antibodies, enabling efficient screening of compound libraries and detailed kinetic analysis of enzyme inhibitors.[2]
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the bond between ADP-ribose and the p-nitrophenyl group by an ADP-ribosyl-acceptor hydrolase. The liberated p-nitrophenol is a chromophore with a significant absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the enzyme's activity.
Caption: Principle of the this compound colorimetric assay.
Signaling Pathways
PARP1 Signaling in DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair.
Caption: PARP1 signaling pathway in response to DNA damage.
PARG in the Reversal of PARylation
Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of PAR chains, reversing the action of PARPs.[3] PARG hydrolyzes the glycosidic bonds between ADP-ribose units, degrading the PAR polymers and releasing free ADP-ribose. This process is crucial for recycling PARP1 and other modified proteins, allowing them to participate in subsequent rounds of DNA repair and maintaining cellular homeostasis.
Caption: Function of PARG in reversing protein PARylation.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human PARP1 or PARG enzyme
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Enzyme Dilution Buffer: Assay Buffer
-
Inhibitor compounds (e.g., Olaparib for PARP1, PDD00017273 for PARG)
-
DMSO (for dissolving inhibitors)
Experimental Workflow
The general workflow for conducting the this compound assay in a 96-well plate format is outlined below.
Caption: General workflow for the this compound assay.
Protocol 1: PARP1 Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 500 µM for a final concentration of 250 µM).
-
Prepare serial dilutions of the PARP1 inhibitor (e.g., Olaparib) in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%). Include a vehicle control (DMSO without inhibitor).
-
Dilute recombinant PARP1 enzyme in Enzyme Dilution Buffer to a 2X final concentration (e.g., 20 nM for a final concentration of 10 nM).
-
-
Assay Procedure:
-
Add 50 µL of the inhibitor serial dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the 2X PARP1 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X this compound working solution to each well, bringing the total volume to 100 µL.
-
Immediately start measuring the absorbance at 405 nm in a microplate reader at 37°C. Take readings every 60 seconds for 30-60 minutes.
-
Protocol 2: PARG Inhibition Assay
-
Reagent Preparation:
-
Follow the same steps for preparing the this compound stock and working solutions as in the PARP1 assay.
-
Prepare serial dilutions of a PARG inhibitor (e.g., PDD00017273) in Assay Buffer with a constant final DMSO concentration.
-
Dilute recombinant PARG enzyme in Enzyme Dilution Buffer to a 2X final concentration (e.g., 40 nM for a final concentration of 20 nM).
-
-
Assay Procedure:
-
The assay procedure is identical to the PARP1 inhibition assay, with the substitution of the PARG enzyme and inhibitor.
-
Add 50 µL of the inhibitor serial dilutions or vehicle control to the wells.
-
Add 25 µL of the 2X PARG enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction with 25 µL of the 2X this compound working solution.
-
Measure the absorbance at 405 nm kinetically at 37°C.
-
Data Presentation and Analysis
Enzyme Kinetics
The this compound substrate can be used to determine the kinetic parameters of various ADP-ribosylating enzymes.
| Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| PARP-1 | 151 | 1.30 |
| Tankyrase-1 | 82 | 0.018 |
| VPARP | 46 | 0.002 |
| Table 1: Kinetic parameters for various enzymes with this compound as a substrate.[2] |
Inhibitor Potency (IC50)
The potency of inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).
| Enzyme | Inhibitor | IC50 (nM) |
| PARP1 | Olaparib | ~5 |
| PARP1 | Rucaparib | ~1 |
| PARP1 | Talazoparib | ~1 |
| PARG | PDD00017273 | ~16 |
| Table 2: Representative IC50 values for PARP and PARG inhibitors. Note: IC50 values can vary depending on assay conditions. |
Data Analysis Workflow
-
Calculate the Rate of Reaction:
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. The rate is expressed in ΔAbs/min.
-
-
Convert Absorbance to Molar Concentration:
-
Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min.
-
A = Absorbance
-
ε = Molar extinction coefficient of p-nitrophenol at pH 8.0 (18,300 M⁻¹cm⁻¹)
-
c = Concentration (M)
-
l = Path length of the light in the well (cm). This needs to be determined for the specific microplate and volume used.
-
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
V_inhibitor = Rate of reaction in the presence of the inhibitor.
-
V_vehicle = Rate of reaction in the presence of the vehicle control.
-
-
-
Calculate IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of this compound. | Prepare fresh this compound solutions. Ensure the pH of the assay buffer is not too high. |
| Contaminated reagents. | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control. |
| Incorrect assay conditions. | Optimize pH, temperature, and buffer components for the specific enzyme. | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Precipitation of Compounds | Low solubility of test compounds. | Decrease the final concentration of the compound. Increase the final DMSO concentration (ensure it does not affect enzyme activity). |
References
- 1. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enzyme Kinetics with pNP-ADPr Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of drug discovery. A crucial aspect of this research is the availability of reliable and efficient assays to measure enzyme activity. This document provides detailed application notes and protocols for determining enzyme kinetics using the chromogenic substrate p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). This substrate is particularly valuable for the continuous spectrophotometric monitoring of certain ADP-ribosyl hydrolases, offering a straightforward and quantitative method to assess their activity and inhibition.
Principle of the Assay
The this compound substrate is an analog of ADP-ribose where the anomeric carbon is linked to a p-nitrophenyl group. Certain enzymes, particularly ADP-ribosyl glycohydrolases, can hydrolyze this bond. The enzymatic cleavage of this compound releases p-nitrophenol (pNP), a chromophore that absorbs light at 405 nm. The rate of the enzymatic reaction can, therefore, be continuously monitored by measuring the increase in absorbance at this wavelength. This direct and real-time measurement allows for the precise determination of initial reaction velocities, which are essential for calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Applications
The this compound substrate is primarily utilized for the kinetic analysis of the following enzyme families:
-
Poly(ADP-ribose) Glycohydrolases (PARGs): These enzymes are critical regulators of cellular processes such as DNA repair and cell death through their degradation of poly(ADP-ribose) (PAR) chains.[1][2]
-
ADP-ribosyl Hydrolase 3 (ARH3): This enzyme also participates in the degradation of PAR and has been implicated in oxidative stress-induced cell death.[1][2]
While this compound is a direct substrate for hydrolases like PARG and ARH3, its application for Poly(ADP-ribose) Polymerases (PARPs) is indirect. PARPs are responsible for the synthesis of PAR, not its degradation. Therefore, a direct kinetic assay for PARP activity using this compound is not feasible. However, this compound can be employed in coupled assays for screening PARP inhibitors. In such a setup, PARP activity is linked to a subsequent reaction where a hydrolase degrades a product, and the inhibition of the overall pathway is measured.
Signaling Pathway Context: DNA Damage Response
PARP, PARG, and ARH3 are key players in the cellular response to DNA damage. Upon DNA strand breaks, PARP enzymes are activated and synthesize long chains of poly(ADP-ribose) on themselves and other nuclear proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. PARG and ARH3 reverse this process by hydrolyzing the PAR chains, thus regulating the duration and intensity of the DNA damage signal.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for human PARG and ARH3 determined using the this compound substrate. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme | Km (µM) | Vmax (relative units) | Reference |
| Human PARG | 130 ± 20 | 1.0 | [1] |
| Human ARH3 | 40 ± 10 | 0.8 |
Experimental Protocols
Protocol 1: Determining Kinetic Parameters for PARG and ARH3 using this compound
This protocol outlines the steps for a continuous spectrophotometric assay to determine the Michaelis-Menten kinetics of PARG or ARH3.
Materials:
-
Purified recombinant human PARG or ARH3 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm with kinetic reading capabilities
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration will depend on the desired range for the kinetic assay (typically spanning from 0.1 to 10 times the expected Km).
-
Prepare a working solution of the enzyme (PARG or ARH3) in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Set up the Assay Plate:
-
Add assay buffer to each well of the 96-well plate.
-
Add varying concentrations of the this compound substrate to the wells. It is recommended to perform each concentration in triplicate.
-
Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic hydrolysis of this compound.
-
Include a "no substrate" control to establish the baseline absorbance of the enzyme solution.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to each well. Mix thoroughly by gentle shaking.
-
-
Measure Absorbance:
-
Immediately place the microplate in the plate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (v0) from the linear portion of the curve. The slope of this linear region corresponds to the rate of pNP production.
-
Correct the initial velocities by subtracting the rate of the corresponding "no enzyme" control.
-
Plot the corrected initial velocities against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Experimental Workflow
The following diagram illustrates the general workflow for a microplate-based enzyme kinetic assay using a chromogenic substrate like this compound.
Conclusion
The this compound substrate provides a robust and convenient tool for the kinetic characterization of ADP-ribosyl hydrolases like PARG and ARH3. The continuous spectrophotometric assay described here is readily adaptable for high-throughput screening of potential inhibitors, making it a valuable method in academic research and drug development. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible kinetic parameters.
References
Application Notes and Protocols for Measuring ARH3 Activity using the pNP-ADPr Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylhydrolase 3 (ARH3), also known as ADPRHL2, is a key enzyme in the regulation of cellular ADP-ribosylation, a post-translational modification crucial for various cellular processes, including DNA damage repair, chromatin organization, and cell death pathways.[1][2] ARH3 primarily functions to hydrolyze the O-glycosidic bond in poly(ADP-ribose) (PAR) and, significantly, removes serine-linked mono(ADP-ribose) modifications, a critical step in the DNA damage response.[1][3][4] Dysregulation of ARH3 activity has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.
The p-nitrophenyl-ADP-ribose (pNP-ADPr) assay provides a continuous and colorimetric method for measuring ARH3 activity. This assay relies on the enzymatic cleavage of the synthetic substrate this compound by ARH3, which releases p-nitrophenolate. The production of p-nitrophenolate can be continuously monitored by measuring the increase in absorbance at 405 nm, providing a direct measure of ARH3 enzymatic activity. This method is simple, robust, and amenable to high-throughput screening (HTS) for the identification of ARH3 inhibitors.
These application notes provide a detailed protocol for utilizing the this compound assay to measure ARH3 activity, summarize key quantitative data, and present visual workflows and signaling pathways to aid in experimental design and data interpretation.
Data Presentation
Table 1: Kinetic Parameters of Human ARH3 with this compound
| Parameter | Value | Reference |
| Km | 130 ± 20 µM | |
| kcat | 0.43 ± 0.02 s-1 | |
| kcat/Km | 3300 M-1s-1 |
Table 2: Inhibitor Potency against Human ARH3
| Inhibitor | IC50 | Assay Principle | Reference |
| AI26 | ~2.41 µM | In vitro biochemical assay | |
| ADP-HPD | 529 nM | Fluorescence-based assay | |
| ADP-ribosylated Arginine | - (Competitive Inhibition) | This compound assay |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Recombinant Human ARH3: Purified, active enzyme.
-
This compound (p-nitrophenyl-ADP-ribose): Chromogenic substrate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100.
-
Stop Solution (Optional for endpoint assays): 0.5 M NaOH.
-
96-well or 384-well clear, flat-bottom microplates.
-
Multichannel pipettes and/or automated liquid handling system.
-
Microplate reader capable of measuring absorbance at 405 nm.
Protocol for Measuring ARH3 Activity (96-well plate format)
This protocol is for a total reaction volume of 100 µL. Adjust volumes proportionally for different plate formats or reaction volumes.
-
Prepare Assay Buffer: Prepare a sufficient volume of Assay Buffer for all reactions. Keep on ice.
-
Prepare Reagents:
-
ARH3 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in Assay Buffer. The final concentration will need to be optimized, but a starting point of 10-50 nM is recommended.
-
This compound Substrate: Prepare a stock solution of this compound in water or a suitable buffer. Dilute the substrate in Assay Buffer to the desired final concentration. A typical starting concentration is 2-5 times the Km (e.g., 260-650 µM).
-
-
Set up the Assay Plate:
-
Blank (No Enzyme): Add 50 µL of Assay Buffer.
-
Positive Control (No Inhibitor): Add 50 µL of diluted ARH3 enzyme solution.
-
Test Wells (with Inhibitor): Add 40 µL of diluted ARH3 enzyme solution and 10 µL of the test compound at the desired concentration (ensure the final solvent concentration, e.g., DMSO, is consistent across all wells and typically ≤1%).
-
-
Pre-incubation (for inhibitor studies): If screening for inhibitors, pre-incubate the plate at room temperature for 15-30 minutes to allow for enzyme-inhibitor binding.
-
Initiate the Reaction: Add 50 µL of the diluted this compound substrate solution to all wells to start the reaction. Mix gently by pipetting or orbital shaking.
-
Measure Absorbance:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
For kinetic assays, calculate the initial velocity (V₀) of the reaction (mOD/min) from the slope of the linear phase of the reaction curve.
-
For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control)] x 100
-
For IC₅₀ determination, plot the percent inhibition against a range of inhibitor concentrations and fit the data to a four-parameter logistic equation.
-
Applications
-
Enzyme Kinetics: Determine kinetic parameters such as Km and Vmax for ARH3 and its mutants.
-
High-Throughput Screening (HTS): Screen large compound libraries to identify novel inhibitors of ARH3 for drug discovery.
-
Structure-Activity Relationship (SAR) Studies: Characterize the potency and selectivity of newly synthesized ARH3 inhibitors.
-
Mechanism of Inhibition Studies: Investigate the mode of action of identified inhibitors (e.g., competitive, non-competitive).
-
Basic Research: Investigate the biochemical properties and regulation of ARH3 activity in various biological contexts.
Troubleshooting
-
High Background Signal:
-
Ensure the purity of the this compound substrate.
-
Check the Assay Buffer for any contaminants that may absorb at 405 nm.
-
-
Low Signal or No Activity:
-
Verify the activity of the recombinant ARH3 enzyme.
-
Optimize the enzyme concentration.
-
Ensure the presence of Mg²⁺ in the Assay Buffer, as ARH3 activity is Mg²⁺-dependent.
-
-
Non-linear Reaction Progress Curves:
-
Substrate depletion: Use a lower enzyme concentration or a shorter reaction time.
-
Enzyme instability: Check the stability of ARH3 under the assay conditions.
-
Product inhibition: This is generally less of a concern in initial rate measurements.
-
By following these detailed application notes and protocols, researchers can effectively utilize the this compound assay to advance our understanding of ARH3 biology and accelerate the discovery of novel therapeutic agents targeting this important enzyme.
References
- 1. Serine ADP-ribosylation reversal by the hydrolase ARH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the ARH family of ADP-ribose-acceptor hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
Continuous Enzyme Assay Using pNP-ADPr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing the chromogenic substrate, para-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr), in continuous enzyme assays. This method is particularly suited for monitoring the activity of enzymes involved in ADP-ribosylation signaling, such as Poly(ADP-ribose) Polymerases (PARPs), Poly(ADP-ribose) Glycohydrolase (PARG), and ADP-ribosyl Hydrolase 3 (ARH3). The assay relies on the enzymatic cleavage of this compound, which releases para-nitrophenol (pNP), a chromophore that can be continuously monitored by measuring absorbance at 405 nm. This application note includes detailed protocols for enzyme activity measurement, kinetic analysis, and inhibitor screening, alongside data presentation guidelines and troubleshooting advice.
Introduction
ADP-ribosylation is a critical post-translational modification that governs a multitude of cellular processes, including DNA damage repair, chromatin remodeling, and cell death signaling.[1][2][3] Enzymes such as PARPs synthesize poly(ADP-ribose) (PAR) chains, while PARG and ARH3 are responsible for their degradation.[4][5] Dysregulation of these enzymes is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
The continuous enzyme assay using this compound offers a simple and efficient method for studying the kinetics of these enzymes and for high-throughput screening of potential inhibitors. The principle of the assay is the enzymatic hydrolysis of the glycosidic bond in this compound, leading to the release of pNP, which results in a measurable increase in absorbance at 405 nm. This direct and continuous monitoring of product formation provides real-time kinetic data, a significant advantage over discontinuous methods.
Assay Principle
The enzymatic reaction at the core of this assay is the hydrolysis of this compound. The enzyme, be it a PARP, PARG, or ARH3, cleaves the bond between the ADP-ribose moiety and the p-nitrophenyl group. This releases the pNP chromophore, which, in a solution with a pH above its pKa of ~7.1, will be in its phenolate form, exhibiting a strong absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.
References
Application Notes and Protocols for Calculating Enzyme Activity from pNP-ADPr Absorbance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic cleavage of p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr) is a widely used method for determining the activity of several key enzymes involved in ADP-ribosylation signaling. This chromogenic substrate allows for a continuous and straightforward spectrophotometric assay. Upon enzymatic hydrolysis, this compound releases p-nitrophenol (pNP), a yellow-colored product that absorbs light maximally at 405 nm. The rate of pNP formation, measured as an increase in absorbance, is directly proportional to the enzyme's activity.
This application note provides a detailed protocol for measuring the activity of enzymes such as Poly(ADP-ribose) Polymerases (PARPs), Poly(ADP-ribose) Glycohydrolase (PARG), and ADP-ribosyl Hydrolase 3 (ARH3) using this compound. It also includes the necessary calculations to convert raw absorbance data into standard enzyme activity units.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the glycosidic bond in this compound, which links the ADP-ribose moiety to the p-nitrophenyl group. The liberated p-nitrophenolate ion exhibits strong absorbance at 405 nm under alkaline or neutral pH conditions. By monitoring the change in absorbance over time, the reaction rate can be determined. Using the Beer-Lambert law and the molar extinction coefficient of pNP, this rate can be converted into the amount of product formed per unit of time, which is a measure of enzyme activity.
Relevant Signaling Pathway: ADP-Ribosylation
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD⁺) to target proteins. This process is critical in various cellular functions, including DNA repair, chromatin remodeling, and cell signaling.[1][2] Enzymes like PARPs synthesize poly(ADP-ribose) (PAR) chains, while enzymes like PARG and ARH3 hydrolyze these chains, creating a dynamic regulatory cycle. The use of this compound allows for the specific measurement of the hydrolytic activity of these "eraser" enzymes.
Figure 1. Simplified ADP-Ribosylation Signaling Pathway.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., PARG, ARH3).
-
Substrate: p-nitrophenyl-adenosine diphosphate ribose (this compound).[3][4]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0. (Note: Optimal buffer composition may vary depending on the enzyme).
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplate: Clear, flat-bottom.
-
p-Nitrophenol (pNP): For standard curve generation.
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in sterile, nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
pNP Standard Stock Solution (10 mM): Dissolve p-nitrophenol in the assay buffer to a final concentration of 10 mM.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
Experimental Workflow Diagram
Figure 2. General Experimental Workflow for this compound Assay.
Assay Procedure
-
Prepare pNP Standard Curve:
-
Create a series of dilutions of the 10 mM pNP stock solution in the assay buffer to generate standards ranging from 0 to 200 µM.
-
Add a fixed volume (e.g., 100 µL) of each standard to the wells of the 96-well plate in triplicate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNP concentration (µM) and determine the linear regression equation (y = mx + c). The slope (m) of this line can be used to determine the concentration of pNP in the enzymatic reaction.
-
-
Enzyme Reaction:
-
Set up the reactions in a 96-well plate. For each reaction, prepare a master mix containing the assay buffer and this compound substrate. A typical final substrate concentration is 250 µM.
-
Add the master mix to the wells (e.g., 90 µL).
-
Initiate the reaction by adding a small volume of the diluted enzyme (e.g., 10 µL) to each well.
-
Include appropriate controls:
-
No-enzyme control: Add assay buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate hydrolysis.
-
No-substrate control: Add enzyme to the assay buffer without the substrate to account for any background absorbance from the enzyme preparation.
-
-
-
Absorbance Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-warmed to the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
Endpoint Assay: Incubate the reaction for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stop solution (e.g., 1 N NaOH). Measure the final absorbance at 405 nm.
-
Data Presentation and Calculations
Quantitative Data Summary
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of p-Nitrophenol (pH > 8) | ε | 18,000 M⁻¹cm⁻¹ | |
| Wavelength for Absorbance Measurement | λ | 405 nm | |
| Typical Substrate (this compound) Concentration | [S] | 100 - 500 µM | |
| Typical Assay Buffer | - | 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0 |
Calculation of Enzyme Activity
The activity of the enzyme is calculated based on the rate of pNP production.
-
Determine the Rate of Reaction (ΔAbs/min):
-
For a kinetic assay, plot absorbance at 405 nm versus time (in minutes).
-
Determine the slope of the linear portion of this curve. This slope represents the initial reaction velocity (v₀) in terms of absorbance change per minute (ΔAbs/min).
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples to correct for non-enzymatic hydrolysis.
-
-
Convert ΔAbs/min to Concentration (µM/min):
-
Use the Beer-Lambert Law: A = εcl
-
A = Absorbance
-
ε = Molar extinction coefficient (18,000 M⁻¹cm⁻¹ or 18 mM⁻¹cm⁻¹)
-
c = Concentration (M or mM)
-
l = Path length of the light through the solution (cm)
-
-
The path length (l) in a 96-well plate depends on the volume in the well. It can be determined experimentally or calculated (l = Volume (mL) / Area (cm²)). For many microplate readers, a path length of 1 cm is assumed when the volume is sufficient, or a path length correction feature is available. For simplicity in calculation, if a standard curve is generated in the same plate with the same volumes, the slope of the standard curve can be used directly.
-
Rate (µM/min) = (ΔAbs/min) / (ε (mM⁻¹cm⁻¹) * l (cm))
-
If using a standard curve, Rate (µM/min) = (ΔAbs/min) / slope of standard curve (Abs/µM)
-
-
Calculate Enzyme Activity (Units/mL):
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate to product per minute under the specified conditions.
-
Activity (µmol/min/mL or U/mL) = [Rate (µM/min) * Total Reaction Volume (mL)] / [1000 * Volume of Enzyme Added (mL)]
-
-
Calculate Specific Activity (Units/mg):
-
Specific activity is the number of enzyme units per milligram of protein. This is a measure of enzyme purity.
-
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
-
Example Calculation
-
Given:
-
ΔAbs/min = 0.05
-
Total reaction volume = 100 µL = 0.1 mL
-
Volume of enzyme added = 10 µL = 0.01 mL
-
Protein concentration of enzyme stock = 0.2 mg/mL
-
Path length (l) = 0.5 cm
-
ε = 18 mM⁻¹cm⁻¹
-
-
Calculations:
-
Rate (µM/min) = (0.05 Abs/min) / (18 mM⁻¹cm⁻¹ * 0.5 cm) = 0.00556 mM/min = 5.56 µM/min
-
Activity (U/mL) = [5.56 µmol/(L*min) * 0.1 L] / [1000 * 0.01 mL] = This formula is slightly off. Let's correct it:
-
First, calculate the rate in µmol/min in the well:
-
Rate (µmol/min) = Rate (µM/min) * Total Reaction Volume (L)
-
Rate (µmol/min) = 5.56 µmol/(L*min) * 0.0001 L = 0.000556 µmol/min
-
-
This rate was generated by 10 µL of the enzyme solution. To get the activity per mL of enzyme solution:
-
Activity (U/mL) = (0.000556 µmol/min) / 0.01 mL = 0.0556 U/mL
-
-
-
Specific Activity (U/mg) = (0.0556 U/mL) / (0.2 mg/mL) = 0.278 U/mg
-
Conclusion
The this compound absorbance assay is a robust, sensitive, and continuous method for measuring the activity of enzymes involved in ADP-ribosylation signaling. By following the detailed protocol and calculations provided in these application notes, researchers can accurately quantify enzyme kinetics, screen for inhibitors, and further investigate the roles of these enzymes in various biological processes. Careful optimization of assay conditions and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results.
References
Preparation of pNP-ADPr Working Solution: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr) working solutions. It is designed to guide researchers in accurately and efficiently utilizing this chromogenic substrate for the characterization of ADP-ribosyltransferases, particularly Poly(ADP-ribose) polymerases (PARPs), and related enzymes such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3).
Introduction
This compound is a valuable tool in drug discovery and molecular biology, enabling the continuous colorimetric monitoring of enzyme activity. The enzymatic cleavage of the glycosidic bond in this compound by enzymes like PARPs, PARG, and ARH3 releases p-nitrophenol (pNP). This product absorbs light at 405 nm, providing a direct and real-time measure of enzymatic activity.[1] This assay is particularly advantageous for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies.[1]
Signaling Pathway Context: ADP-Ribosylation in DNA Damage Response
ADP-ribosylation is a critical post-translational modification involved in a multitude of cellular processes, most notably the DNA damage response (DDR). This pathway is tightly regulated by the interplay of "writer," "eraser," and "reader" enzymes.
-
Writers (PARPs): Upon detecting DNA strand breaks, PARP enzymes (primarily PARP1 and PARP2) are activated. They utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to themselves and other acceptor proteins near the site of damage.[2] This PARylation event serves as a scaffold to recruit DNA repair machinery.[2]
-
Erasers (PARG and ARH3): To ensure a transient and localized signal, the PAR chains are rapidly degraded by hydrolases. Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for hydrolyzing the ribose-ribose bonds within the PAR chain, breaking it down into mono-ADP-ribose units.[3] ADP-ribosylhydrolase 3 (ARH3) also contributes to PAR degradation, exhibiting exoglycosidase activity. The timely removal of PAR is crucial for the completion of DNA repair and the prevention of cell death pathways like parthanatos.
Figure 1: Simplified signaling pathway of PARP-mediated DNA damage response.
Quantitative Data Summary
The this compound assay is a powerful tool for determining key quantitative parameters of enzyme activity and inhibition. Below is a summary of representative data that can be generated using this method.
| Enzyme | Parameter | Value | Reference Substrate |
| PARP-1 | K_m_ | 151 µM | This compound |
| PARP-1 | V_max_ | 1.30 nmol/min/mg | This compound |
| Tankyrase-1 | K_m_ | 82 µM | This compound |
| Tankyrase-1 | V_max_ | 18 pmol/min/mg | This compound |
| VPARP | K_m_ | 46 µM | This compound |
| VPARP | V_max_ | 2 pmol/min/mg | This compound |
Table 1: Kinetic Parameters of Various Enzymes with this compound.
| Inhibitor | Target(s) | IC_50_ (nM) | Assay Type (for reference) |
| Olaparib | PARP1/2 | 5 | Enzymatic |
| Rucaparib | PARP1/2 | 1.4 | Enzymatic |
| Niraparib | PARP1/2 | 3.8 | Enzymatic |
| Talazoparib | PARP1/2 | 0.57 | Enzymatic |
| Veliparib | PARP1/2 | 5.2 | Enzymatic |
Table 2: Reference IC_50_ Values for Common PARP Inhibitors. Note: These values are representative and may vary depending on the specific assay conditions. The this compound assay is suitable for generating such data.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol outlines the preparation of this compound stock and working solutions for use in enzymatic assays.
Figure 2: Workflow for the preparation of this compound stock and working solutions.
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
This compound Stock Solution (5-10 mM):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve the solid in nuclease-free water to a final concentration of 5-10 mM. For example, to make a 10 mM stock solution from a compound with a molecular weight of 724.37 g/mol , dissolve 7.24 mg in 1 mL of water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For longer-term storage, -80°C is recommended.
-
-
This compound Working Solution (e.g., 0.25 mM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the assay buffer. A typical working concentration for PARP assays is 0.25 mM.
-
For example, to prepare 1 mL of 0.25 mM working solution from a 10 mM stock, add 25 µL of the stock solution to 975 µL of assay buffer.
-
Keep the working solution on ice until use.
-
Protocol for PARP1 Inhibitor Screening
This protocol provides a method for screening potential PARP1 inhibitors using the this compound working solution in a 96-well plate format.
Materials:
-
This compound Working Solution (0.25 mM)
-
Recombinant human PARP1 enzyme
-
Enzyme dilution buffer (assay buffer)
-
Test compounds (inhibitors) at various concentrations
-
Positive control inhibitor (e.g., Olaparib)
-
Negative control (vehicle, e.g., DMSO)
-
96-well clear, flat-bottom plate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PARP1 enzyme to the desired working concentration in cold enzyme dilution buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 10 µL of test compound dilution.
-
Positive control wells: 10 µL of positive control inhibitor dilution.
-
Negative control (100% activity) wells: 10 µL of vehicle.
-
Blank (no enzyme) wells: 10 µL of vehicle.
-
-
Add 80 µL of the this compound working solution to all wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
To all wells except the blank, add 10 µL of the diluted PARP1 enzyme solution to initiate the reaction. The final reaction volume will be 100 µL.
-
To the blank wells, add 10 µL of enzyme dilution buffer without the enzyme.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank wells from all other wells to correct for background absorbance changes.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value.
-
Troubleshooting and Optimization
-
High Background Signal: This may be due to non-enzymatic hydrolysis of this compound. Ensure the pH of the assay buffer is stable and within the optimal range for the enzyme. Running a no-enzyme blank is crucial for background subtraction.
-
Low Signal or No Activity: The enzyme may be inactive. Ensure proper storage and handling of the enzyme. The enzyme concentration may be too low; perform an enzyme titration to determine the optimal concentration that yields a robust linear reaction rate. The assay buffer components may be inhibitory; check for compatibility.
-
Non-linear Reaction Progress Curves: This could be due to substrate depletion, product inhibition, or enzyme instability. If the curve plateaus quickly, consider using a lower enzyme concentration or a higher substrate concentration. Ensure the assay is performed within the initial velocity phase.
Concluding Remarks
The this compound colorimetric assay is a robust and convenient method for studying the activity of PARPs and related enzymes. Its suitability for high-throughput formats makes it an invaluable tool in the early stages of drug discovery for identifying and characterizing novel inhibitors. Careful preparation of the working solution and optimization of assay conditions are paramount for obtaining accurate and reproducible results.
Note on Sirtuin Assays: While both PARPs and sirtuins utilize NAD+, their enzymatic activities and preferred substrates differ significantly. Sirtuins are primarily NAD+-dependent deacylases, and their activity is typically measured using acetylated peptide substrates coupled to a fluorescent reporter. This compound is not a suitable substrate for measuring sirtuin deacylase activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pNP-ADPr Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a critical post-translational modification involved in a multitude of cellular processes, including DNA repair, signal transduction, and chromatin remodeling. The enzymes responsible for this modification, primarily the Poly(ADP-ribose) Polymerases (PARPs), and its reversal by Poly(ADP-ribose) Glycohydrolase (PARG), are key targets for drug discovery, particularly in oncology. The p-nitrophenyl-ADP-ribose (pNP-ADPr) assay is a continuous colorimetric method for monitoring the activity of ADP-ribosyltransferases and ADP-ribosylhydrolases. This application note provides detailed protocols for the adaptation and use of the this compound assay in cell lysates, enabling the study of these enzymes in a more physiologically relevant context and facilitating the screening of potential inhibitors.
Principle of the Assay
The this compound assay utilizes a chromogenic substrate, p-nitrophenyl-ADP-ribose. When cleaved by an ADP-ribosyl-acceptor hydrolase or a glycohydrolase, such as PARG, p-nitrophenol (pNP) is released. The production of pNP can be continuously monitored by measuring the increase in absorbance at 405 nm. This allows for the real-time determination of enzyme activity. While originally designed for purified enzymes, this method can be adapted to measure the net ADP-ribosyl hydrolase activity within a complex cell lysate.
Signaling Pathway: DNA Damage Response
A key pathway regulated by ADP-ribosylation is the DNA damage response (DDR). Upon DNA damage, PARP1 is recruited to the site of the lesion and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery. The signal is terminated by the action of PARG, which hydrolyzes the PAR chains.
Figure 1. ADP-ribosylation in the DNA Damage Response.
Experimental Workflow
The following diagram outlines the general workflow for performing the this compound assay using cell lysates.
Figure 2. This compound Assay Workflow in Cell Lysates.
Detailed Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates suitable for the this compound assay.
Materials:
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Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors just before use.
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold Lysis Buffer and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold Lysis Buffer.
-
-
Lysis: Incubate the cell suspension in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
Storage: Use the lysate immediately or store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Assay for ADP-Ribosyl Hydrolase Activity in Cell Lysates
This protocol details the measurement of ADP-ribosyl hydrolase activity in prepared cell lysates.
Materials:
-
Prepared cell lysate (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound substrate stock solution (e.g., 10 mM in water)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)
Procedure:
-
Prepare Working Solutions:
-
Dilute the cell lysate to the desired concentration (e.g., 0.5 - 2 mg/mL) in Assay Buffer.
-
Prepare the this compound working solution by diluting the stock to the desired final concentration (e.g., 200 µM) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of diluted cell lysate to each well of the 96-well plate. Include a buffer-only control (no lysate) for background subtraction.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiate the Reaction: Add 50 µL of the this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background absorbance (buffer-only control) from the values obtained for each sample.
-
Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Enzyme activity can be expressed as the change in absorbance per minute per milligram of protein.
-
Data Presentation
The following tables summarize representative quantitative data for PARP inhibitors. Note that this data is primarily from enzymatic assays with purified proteins or cell viability assays, as specific data for the this compound assay in cell lysates is not widely available in the literature.
Table 1: Inhibitor IC₅₀ Values for PARP1 and PARP2 (Enzymatic Assays)
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.8 | 1.3 |
| Niraparib | 3.8 | 2.1 |
| Talazoparib | 1.2 | 0.9 |
| Veliparib | 5.2 | 2.9 |
Data compiled from various sources and represent approximate values.
Table 2: Performance Characteristics of a Generic Colorimetric PARP Assay
| Parameter | Typical Value | Description |
| Z'-factor | > 0.5 | A measure of assay robustness and suitability for high-throughput screening. |
| Signal-to-Background | > 3 | The ratio of the signal from an uninhibited reaction to the background signal. |
| Assay Window | Dependent on enzyme concentration and incubation time | The dynamic range of the assay signal. |
These are generalized performance metrics and should be determined empirically for the this compound assay in a specific cell lysate.
Troubleshooting
-
High Background:
-
Ensure the this compound substrate is not degraded. Prepare fresh solutions.
-
Check for interfering substances in the cell lysate. Consider a buffer exchange step.
-
-
Low Signal:
-
Increase the amount of cell lysate per well.
-
Optimize the assay pH and temperature.
-
Increase the incubation time, ensuring the reaction remains in the linear range.
-
-
Non-linear Reaction Rate:
-
Substrate depletion may be occurring. Use a lower concentration of cell lysate or a higher concentration of this compound.
-
Enzyme instability. Ensure protease inhibitors are included in the lysis buffer.
-
Conclusion
The this compound assay provides a valuable tool for the investigation of ADP-ribosyl hydrolase activity in cell lysates. This approach offers a more physiologically relevant system compared to assays using purified enzymes and is amenable to high-throughput screening for the identification of novel inhibitors of enzymes like PARG. Careful optimization of lysate preparation and assay conditions is crucial for obtaining robust and reproducible data. The protocols and guidelines presented here serve as a starting point for researchers to adapt and implement this assay in their drug discovery and cell signaling research.
Troubleshooting & Optimization
pNP-ADPr assay troubleshooting high background signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pNP-ADPr (para-nitrophenyl-adenosine diphosphate ribose) assay. The content is designed to help users identify and resolve common issues, particularly high background signals, to ensure accurate and reliable experimental results.
Troubleshooting Guide: High Background Signal
A high background signal in the this compound assay can mask the true enzymatic activity, leading to inaccurate data interpretation. The following guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Diagram: this compound Assay Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in the this compound assay?
High background noise in this assay primarily stems from three sources:
-
Non-enzymatic hydrolysis of the this compound substrate: The ester linkage in this compound can be susceptible to spontaneous cleavage, especially under non-optimal pH and temperature conditions, leading to the release of p-nitrophenol.
-
Contamination of reagents: Contaminants in the buffer, enzyme preparation, or substrate solution can interfere with the assay readings.
-
Incorrect reagent concentrations: Using an excessively high concentration of the enzyme or substrate can lead to a rapid, non-linear reaction rate that appears as high background.
Q2: How does pH affect the stability of the this compound substrate?
The stability of p-nitrophenyl-based substrates is pH-dependent. The rate of non-enzymatic hydrolysis generally increases with higher pH (more alkaline conditions). For instance, studies on similar compounds have shown a significant increase in hydrolysis at pH values above 8.0. Therefore, maintaining an appropriate pH is crucial for minimizing background signal.
Q3: What are the recommended control wells for diagnosing high background?
To effectively diagnose the source of high background, the following controls are essential:
-
Blank (Buffer Only): Contains all assay components except the enzyme and substrate. This control measures the intrinsic absorbance of the buffer and plate.
-
Substrate Only Control (No Enzyme): Contains the assay buffer and this compound. A high signal in this well points towards non-enzymatic hydrolysis of the substrate.
-
Enzyme Only Control (No Substrate): Contains the assay buffer and the enzyme. A high signal here may indicate contamination in the enzyme preparation.
Q4: What is the optimal wavelength to measure the p-nitrophenol product?
The liberated p-nitrophenolate ion has a maximum absorbance at approximately 405 nm.[1][2] It is recommended to use a plate reader set to this wavelength for accurate detection of the reaction product.
Experimental Protocols
Protocol 1: Assessing Non-Enzymatic Substrate Hydrolysis
This experiment helps determine the stability of the this compound substrate under your specific assay conditions.
Objective: To quantify the rate of spontaneous this compound hydrolysis.
Methodology:
-
Prepare the complete assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0).
-
Set up a multi-well plate with the following conditions in triplicate:
-
Test Condition: Assay buffer + this compound at the working concentration.
-
Blank: Assay buffer only.
-
-
Incubate the plate at the standard assay temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 1 hour).
-
Analysis: Subtract the average absorbance of the blank wells from the test condition wells. A significant, time-dependent increase in absorbance indicates a high rate of non-enzymatic hydrolysis.
Protocol 2: Enzyme Titration to Optimize Signal-to-Background Ratio
This protocol helps in finding the optimal enzyme concentration that provides a robust enzymatic signal with minimal background.
Objective: To determine the enzyme concentration that results in a linear reaction rate and a low background.
Methodology:
-
Prepare a serial dilution of the enzyme (e.g., PARG or ARH3) in the assay buffer.
-
In a multi-well plate, set up reactions with a fixed, non-limiting concentration of this compound and varying concentrations of the enzyme.
-
Include a "no enzyme" control for each data point to measure the background.
-
Initiate the reaction and monitor the absorbance at 405 nm over time.
-
Analysis: Calculate the initial reaction rates (V₀) for each enzyme concentration. Plot the initial rate against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot, providing a clear signal above the "no enzyme" background.
Data Presentation
Table 1: Influence of Assay Parameters on Background Signal
| Parameter | Condition | Expected Impact on Background | Recommendation |
| pH | High (> 8.0) | Increased non-enzymatic hydrolysis | Optimize in the range of 7.0-7.5 |
| Low (< 6.5) | Reduced enzyme activity and potential substrate instability | Test enzyme activity across a pH range | |
| Temperature | High | Increased non-enzymatic hydrolysis and potential enzyme denaturation | Perform assays at the lowest temperature that supports sufficient enzyme activity (e.g., 25°C or RT) |
| Substrate Conc. | Too High | May lead to higher background and substrate inhibition | Titrate to find the optimal concentration (typically around the Kₘ value) |
| Enzyme Conc. | Too High | Rapid non-linear kinetics, difficult to distinguish from background | Titrate to the lowest concentration that gives a robust, linear signal |
Table 2: Recommended Reagent Concentrations for this compound Assay
| Reagent | Typical Concentration Range | Notes |
| This compound | 50 µM - 250 µM | The optimal concentration is enzyme-dependent and should be determined experimentally. A common starting concentration is around 100 µM. |
| PARG Enzyme | 0.1 ng/µL - 10 ng/µL | Highly dependent on the specific activity of the enzyme preparation. Titration is essential. |
| ARH3 Enzyme | 0.1 ng/µL - 10 ng/µL | Similar to PARG, the optimal concentration is dependent on the enzyme's specific activity. |
| Tris Buffer | 20 mM - 100 mM | A common choice for maintaining pH in the desired range. |
| MgCl₂ | 1 mM - 10 mM | Often required as a cofactor for enzymatic activity. |
Signaling Pathway and Experimental Workflow Diagrams
Diagram: this compound Enzymatic Reaction
Caption: The enzymatic hydrolysis of this compound by PARG or ARH3.
References
Technical Support Center: Optimizing pNP-ADPr for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing para-Nitrophenyl-β-D-adenosinediphosphoribose (pNP-ADPr) for enzyme kinetic studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used for?
A1: this compound is a chromogenic substrate used for continuous colorimetric assays of several enzymes involved in ADP-ribosylation.[1][2][3] When the enzyme cleaves the glycosidic bond in this compound, it releases para-nitrophenol (pNP), which can be detected by measuring absorbance at 405 nm.[4][5] This substrate is primarily used to measure the activity of:
-
Poly(ADP-ribose) glycohydrolase (PARG)
-
ADP-ribosyl hydrolase 3 (ARH3)
-
Poly(ADP-ribose) polymerase (PARP) enzymes , including PARP-1, VPARP, and Tankyrase-1.
Q2: What is the principle behind the this compound assay?
A2: The assay is based on the enzymatic hydrolysis of this compound. The enzyme of interest cleaves the substrate, releasing ADP-ribose and pNP. The released pNP is a chromophore that absorbs light at 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity. This allows for real-time, continuous monitoring of the enzymatic reaction.
Q3: What are Km and Vmax, and why are they important in my this compound assay?
A3: K_m (Michaelis constant) and V_max (maximum reaction velocity) are fundamental parameters in enzyme kinetics that describe the interaction between an enzyme and its substrate.
-
V_max represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It reflects the catalytic efficiency of the enzyme.
-
K_m is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity. Determining these values is crucial for characterizing your enzyme, comparing its activity under different conditions, and for screening potential inhibitors.
Q4: What is a typical concentration range for this compound in a kinetic study?
A4: The optimal concentration of this compound depends on the K_m of the specific enzyme you are studying. A common starting point for determining kinetic parameters is to test a range of concentrations that bracket the expected K_m value, typically from 0.1 x K_m to 10 x K_m. For enzymes like PARP-1, with a reported K_m of 151 µM, you might test concentrations ranging from 15 µM to 1500 µM. It is essential to determine the optimal conditions experimentally for your specific assay.
Troubleshooting Guide
Q1: I am not seeing any signal (no increase in absorbance at 405 nm). What could be the problem?
A1:
-
Inactive Enzyme: Ensure your enzyme is active. Run a positive control with a known active enzyme batch if available. Check storage and handling conditions. Some enzymes require specific cofactors or metals for activity (e.g., MgCl₂ is often included in PARP assay buffers).
-
Incorrect Buffer Conditions: Verify the pH and composition of your assay buffer. Enzyme activity is highly dependent on pH. A common buffer for PARP assays is 50mM Tris with 10mM MgCl₂, pH 8.0.
-
Substrate Degradation: Ensure your this compound stock solution is fresh. It is recommended to prepare stock solutions in water and use them promptly. For longer-term storage, follow the supplier's recommendations, which may be -20°C for one month or -80°C for six months.
-
Incorrect Wavelength: Confirm that you are measuring the absorbance at 405 nm, the maximum absorbance for pNP.
Q2: My reaction starts fast and then plateaus very quickly. What does this mean?
A2: This typically indicates one of two things:
-
Substrate Depletion: You are using a this compound concentration that is too low. The enzyme rapidly consumes all the available substrate, and the reaction stops. To get a linear initial rate, you need to use a substrate concentration where less than 10% is consumed during the measurement period. Try increasing the this compound concentration.
-
Enzyme Instability: The enzyme may be unstable under your assay conditions and losing activity over time. Try reducing the incubation time or optimizing buffer components (e.g., adding stabilizing agents like BSA or glycerol, if compatible with your enzyme).
Q3: The background absorbance (in my no-enzyme control) is high or is increasing over time. How can I fix this?
A3:
-
Spontaneous Substrate Hydrolysis: this compound can undergo slow, non-enzymatic hydrolysis, especially at non-optimal pH or high temperatures. Always include a "no-enzyme" control in your experiments. The rate of this background reaction should be subtracted from the rates of your enzymatic reactions.
-
Contaminated Reagents: Your buffer or substrate solution may be contaminated. Use high-purity reagents and sterile water. Filtering the solutions through a 0.22 µm filter can sometimes help.
-
Light Sensitivity: While less common for pNP, some chromogenic substrates are light-sensitive. It is good practice to prepare solutions fresh and protect them from direct light.
Experimental Protocols
Protocol 1: Standard Kinetic Assay for a PARP Family Enzyme
This protocol provides a general procedure for determining enzyme activity using a fixed concentration of this compound.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile deionized water. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
- This compound Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 250 µM).
- Enzyme Solution: Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.
2. Assay Procedure (96-well plate format):
- Add 90 µL of the this compound working solution to each well of a clear, flat-bottom 96-well plate.
- Include control wells:
- No-Enzyme Control: 90 µL of this compound working solution + 10 µL of Assay Buffer.
- Positive Control: A known active enzyme.
- Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction by adding 10 µL of the enzyme solution to each well.
- Immediately place the plate in a microplate reader pre-set to the reaction temperature.
- Monitor the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.
3. Data Analysis:
- For each well, plot absorbance vs. time.
- Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
- Subtract the slope of the "no-enzyme" control from all other samples.
- Convert the rate (Abs/min) to concentration/min using a pNP standard curve.
Protocol 2: Optimizing this compound Concentration for K_m and V_max Determination
This protocol describes how to find the optimal substrate concentration range for your enzyme.
1. Initial Range Finding:
- Perform the assay described in Protocol 1 using a wide range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
- Keep the enzyme concentration constant and low enough to ensure the reaction rate is linear for at least 10 minutes.
2. Detailed Kinetic Analysis:
- Based on the initial results, select a range of 8-12 this compound concentrations that bracket the estimated K_m. The concentrations should ideally range from 0.1 x K_m to 10 x K_m.
- Perform the kinetic assay as described in Protocol 1 for each substrate concentration.
- Calculate the initial velocity (V₀) for each this compound concentration after subtracting the background rate.
3. Data Analysis:
- Plot the initial velocity (V₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.
Quantitative Data Summary
The following table summarizes published kinetic parameters for various enzymes using this compound as a substrate. These values can serve as a useful reference for designing your experiments.
| Enzyme | K_m (µM) | V_max | Source |
| PARP-1 | 151 | 1.30 nmol min⁻¹ mg⁻¹ | |
| Tankyrase-1 | 82 | 18 pmol min⁻¹ mg⁻¹ | |
| VPARP | 46 | 2 pmol min⁻¹ mg⁻¹ | |
| Human PARG | See Note | See Note | |
| Human ARH3 | See Note | See Note |
Note: Specific K_m and V_max values for human PARG and ARH3 with this compound are detailed in the cited literature and can vary based on specific constructs and assay conditions.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to this compound based kinetic studies.
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified ADP-Ribosylation signaling pathway.
References
Technical Support Center: Optimizing pNP-ADPr Assays
Welcome to the technical support center for pNP-ADPr (p-nitrophenyl-adenosine diphosphate ribose) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the accuracy and reproducibility of your this compound assays.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your this compound assays in a question-and-answer format.
High Background Noise
Q1: My negative control wells (no enzyme) show a high absorbance reading. What could be the cause?
A: High background noise can obscure your results and is often due to substrate instability or contamination. Here are the primary causes and solutions:
-
Substrate (this compound) Degradation: The this compound substrate can degrade spontaneously, especially if not stored properly, leading to the release of p-nitrophenol and a high background signal.
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with enzymes that can cleave the substrate.
-
Solution: Use high-purity, sterile water and reagents. Prepare fresh buffers for each experiment.
-
-
Light Exposure: The product of the reaction, p-nitrophenol, is light-sensitive and can degrade upon prolonged exposure to UV light, potentially affecting absorbance readings[4].
-
Solution: Protect the assay plate from direct light, especially during incubation and reading steps. Use opaque plates or plate sealers.
-
Inconsistent Replicates (High Coefficient of Variation - CV)
Q2: I'm observing high variability between my replicate wells. What are the common sources of this inconsistency?
A: A high coefficient of variation (CV) indicates a lack of precision in your assay. An intra-assay CV should ideally be less than 10%, and an inter-assay CV less than 15%. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability in enzyme assays.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and be consistent with your technique. When possible, prepare a master mix of reagents to add to all wells, minimizing well-to-well variation.
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Temperature Gradients: Uneven temperature across the microplate during incubation can lead to different reaction rates in different wells.
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Solution: Ensure the entire plate is at a uniform temperature. Avoid stacking plates during incubation. Allow all reagents and the plate to reach the assay temperature before starting the reaction.
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Improper Mixing: Inadequate mixing of reagents in the wells can lead to a non-uniform reaction.
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Solution: After adding all components, gently tap the plate or use a plate shaker to ensure thorough mixing before incubation and reading.
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Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations.
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Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a more uniform environment for the inner wells.
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Low or No Signal
Q3: My positive controls are showing very low or no enzyme activity. What should I check?
A: A lack of signal suggests a problem with one of the key components of the reaction.
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Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
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Solution: Store enzymes at the recommended temperature (usually -80°C) in appropriate buffers containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles by preparing aliquots.
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Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for enzyme activity.
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Solution: Verify the pH of your assay buffer. The optimal pH for PARP enzymes is typically around 8.0. Ensure the buffer contains necessary co-factors like MgCl2.
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Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate.
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Solution: Ensure the final substrate concentration is appropriate for the enzyme being tested. For PARP-1, the Km for this compound is reported to be 151 µM. A common starting concentration is 250 µM.
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Presence of Inhibitors: Components in your sample or reagents may be inhibiting the enzyme. For example, DMSO, a common solvent for inhibitors, can inhibit PARP-1 activity at concentrations as low as 4%.
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Solution: Run a control with the vehicle (e.g., DMSO) to check for inhibitory effects. Keep the final concentration of organic solvents in the assay as low as possible.
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Quantitative Data Summary
The following tables summarize key quantitative parameters and sources of variability in this compound assays.
Table 1: Key Kinetic and Assay Parameters
| Parameter | Enzyme | Value | Reference |
| Km for this compound | PARP-1 | 151 µM | |
| Tankyrase-1 | 82 µM | ||
| VPARP | 46 µM | ||
| Vmax for this compound | PARP-1 | 1.30 nmol/min/mg | |
| Tankyrase-1 | 18 pmol/min/mg | ||
| VPARP | 2 pmol/min/mg | ||
| Optimal pH | PARP Assays | ~8.0 | |
| Wavelength (λmax) | p-nitrophenol | 405 nm |
Table 2: Common Sources of Variability and Their Impact
| Source of Variability | Potential Impact on Assay | Recommended Tolerance/Action |
| Temperature Fluctuation | A 3.5°C increase (37°C to 40.5°C) can increase PARP activity 2-3 fold. | Maintain a stable temperature (± 0.5°C) during incubation. |
| Pipetting Error | Can lead to high CVs (>10-15%). | Calibrate pipettes regularly; use master mixes. |
| DMSO Concentration | Inhibition of PARP-1 activity observed at ≥ 4%. | Keep final DMSO concentration <1%. |
| pH Deviation | Suboptimal pH significantly reduces enzyme activity and affects p-nitrophenol absorbance. | Maintain buffer pH within ± 0.2 units of the optimum. |
| Substrate Freeze-Thaw | Repeated cycles can lead to degradation and high background. | Aliquot stock solutions for single use. |
Table 3: Acceptable Assay Performance Metrics
| Metric | Acceptable Range | Reference |
| Intra-assay CV (%) | < 10% | |
| Inter-assay CV (%) | < 15% | |
| Signal-to-Background Ratio | > 3 | General recommendation |
| Z'-factor (for HTS) | ≥ 0.5 | General recommendation |
Experimental Protocols
Detailed Protocol for a Colorimetric PARP-1 Assay using this compound
This protocol provides a general framework. Optimal conditions may need to be determined experimentally for specific enzymes and inhibitors.
1. Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0. Prepare fresh and bring to room temperature before use.
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This compound Stock Solution (10 mM): Dissolve this compound in sterile water. Prepare fresh and keep on ice.
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This compound Working Solution (2X, 500 µM): Dilute the 10 mM stock solution in Assay Buffer.
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PARP-1 Enzyme Stock Solution: Prepare aliquots of the enzyme in a storage buffer containing glycerol and store at -80°C.
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PARP-1 Working Solution (2X): On the day of the experiment, dilute the enzyme stock to the desired concentration in cold Assay Buffer. Keep on ice.
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p-Nitrophenol (pNP) Standard Stock Solution (10 mM): Dissolve pNP in Assay Buffer.
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pNP Standard Curve: Prepare a series of dilutions from the pNP stock solution in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.
2. Assay Procedure (96-well plate format):
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Add Inhibitor/Vehicle: Add 10 µL of test compound dilutions or vehicle (e.g., 10% DMSO in Assay Buffer) to the appropriate wells.
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Add Enzyme: Add 40 µL of the 2X PARP-1 working solution to all wells except the "no enzyme" control wells. Add 40 µL of Assay Buffer to the "no enzyme" control wells.
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Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
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Initiate Reaction: Add 50 µL of the 2X this compound working solution to all wells to start the reaction. The final reaction volume is 100 µL.
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Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
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Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
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Standard Curve: In separate wells, add 100 µL of each pNP standard dilution and read the absorbance at 405 nm.
3. Data Analysis:
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Subtract the average absorbance of the "no enzyme" control from all other readings.
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Plot the standard curve of absorbance versus pNP concentration and determine the linear equation.
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Convert the absorbance values of the samples to the concentration of pNP produced using the standard curve.
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Calculate the enzyme activity (e.g., in µmol/min/mg of enzyme).
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For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for a typical this compound based PARP-1 inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical diagram to troubleshoot common issues in this compound assays.
PARP-1 Signaling Pathway
Caption: Simplified overview of PARP-1's role in the DNA damage response.
References
pNP-ADPr substrate stability and storage conditions
Welcome to the technical support center for the pNP-ADPr (para-nitrophenyl-adenosine diphosphate ribose) substrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this compound, ensuring experimental success and data reliability. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (para-nitrophenyl-adenosine diphosphate ribose) is a chromogenic substrate used for the continuous colorimetric monitoring of enzyme activity. Its primary application is in assays for enzymes that cleave the bond between ADP-ribose and the p-nitrophenyl group, such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3).[1][2][3][4][5] It is also utilized in activity assays for Poly(ADP-ribose) polymerases (PARPs), including PARP-1, Tankyrase-1, and VPARP. The enzymatic cleavage of this compound releases p-nitrophenol, which can be detected by measuring the absorbance at 405 nm.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and ensuring reproducible experimental results. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is essential to store the substrate sealed and protected from moisture and light.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in water. To prepare a stock solution, dissolve the solid this compound in high-purity water to a concentration of 5-10 mM. It is recommended to use the stock solution promptly after preparation. If preparing an aqueous stock solution, it is best practice to filter and sterilize it through a 0.22 μm filter before use. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the shelf life of this compound?
A4: The shelf life of this compound depends on the storage conditions. When stored as a solid powder at -20°C, it is generally stable for at least 12 months. One supplier suggests a shelf life of up to 3 years for the powder form at -20°C. Stock solutions are less stable and should be used within a shorter timeframe, as indicated in the storage conditions table.
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 2-3 years | Sealed, away from moisture and light. |
| 4°C | 2 years | Sealed, away from moisture and light. | |
| Stock Solution in Water | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Stock Solution in DMSO | -80°C | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| 4°C | > 1 week | For frequent use. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal (high absorbance at 405 nm in no-enzyme control) | Spontaneous hydrolysis of this compound. | Prepare fresh working solutions of this compound for each experiment. Ensure the pH of the assay buffer is not excessively alkaline, as this can increase the rate of non-enzymatic hydrolysis. |
| Contamination of reagents with a hydrolase. | Use fresh, high-purity reagents and sterile technique. Filter-sterilize aqueous solutions. | |
| Low or no enzyme activity | Degraded this compound substrate. | Use a fresh aliquot of this compound stock solution. Verify the storage conditions and age of the substrate. |
| Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control if available. | |
| Incorrect assay buffer composition. | Verify the pH and ionic strength of the assay buffer. Ensure all necessary cofactors (e.g., MgCl2) are present at the correct concentration. | |
| Inconsistent or non-reproducible results | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to create a more uniform temperature distribution. |
Experimental Protocols
General Protocol for a Continuous PARG/ARH3 Activity Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
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Prepare Assay Buffer: A common assay buffer is 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0. The optimal pH may vary depending on the enzyme being studied.
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Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM). Prepare this solution fresh before each experiment.
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Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice until use.
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Set up the Assay Plate:
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Add the assay buffer to the wells of a 96-well clear, flat-bottom plate.
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Add the enzyme solution to the appropriate wells.
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Include a "no-enzyme" control by adding assay buffer instead of the enzyme solution.
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Include a "no-substrate" control if necessary.
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Initiate the Reaction: Add the this compound working solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
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Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
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Data Analysis:
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Plot the absorbance at 405 nm against time.
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Determine the initial reaction velocity (V₀) from the linear portion of the curve.
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Subtract the rate of the no-enzyme control from the rate of the enzyme-containing reactions to correct for non-enzymatic hydrolysis.
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Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of your assay.
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Visualizations
Caption: Enzymatic cleavage of this compound by PARG or ARH3.
Caption: Troubleshooting workflow for this compound assays.
Caption: Relationship between storage and stability.
References
Technical Support Center: pNP-ADPr Colorimetric Assays
Welcome to the technical support center for pNP-ADPr (para-nitrophenyl-adenosine diphosphate ribose) colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound as a substrate for enzymes such as Poly(ADP-ribose) Glycohydrolase (PARG), ADP-ribosyl Hydrolase 3 (ARH3), and Poly(ADP-ribose) Polymerases (PARPs).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
A1: The this compound colorimetric assay is a continuous method to measure the enzymatic activity of hydrolases like PARG and ARH3.[1] These enzymes cleave the bond between ADP-ribose and p-nitrophenol in the this compound substrate. The released p-nitrophenol (pNP), under alkaline conditions, develops a yellow color that can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of pNP production is directly proportional to the enzyme's activity.
Q2: What enzymes can be assayed using this compound?
A2: this compound is primarily used as a substrate for Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosyl Hydrolase 3 (ARH3).[1][2] It has also been utilized in research involving Poly(ADP-ribose) Polymerase (PARP) enzymes.[1]
Q3: Why is the pH of the assay buffer important?
A3: The pH of the assay buffer is critical because the absorbance of the product, p-nitrophenol, is highly pH-dependent.[3] In acidic or neutral solutions, p-nitrophenol is protonated and appears colorless or pale yellow, with an absorption maximum around 317 nm. In alkaline conditions (pH > 7), it deprotonates to form the p-nitrophenolate ion, which is bright yellow and has a strong absorbance at 405-410 nm. Therefore, maintaining a stable, alkaline pH is essential for a consistent and sensitive colorimetric signal.
Q4: What is the optimal wavelength to measure the absorbance of p-nitrophenol?
A4: The optimal wavelength for measuring the absorbance of the yellow p-nitrophenolate ion is between 405 nm and 410 nm. Some protocols may use a wavelength up to 420 nm. It is recommended to perform a wavelength scan to determine the precise absorption maximum in your specific assay buffer.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during this compound colorimetric assays.
Problem 1: High Background Signal
A high background signal can mask the true enzymatic activity and reduce the assay window.
| Potential Cause | Troubleshooting Steps |
| Spontaneous degradation of this compound | 1. Prepare fresh this compound solutions for each experiment.2. Avoid repeated freeze-thaw cycles of the stock solution.3. Store the this compound stock solution at -20°C or -80°C as recommended by the supplier.4. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract it from all measurements. |
| Contaminated reagents | 1. Use fresh, high-purity water and buffer components.2. Check for microbial contamination in buffers, which may contain enzymes that can degrade the substrate. Filter-sterilize buffers if necessary. |
| Interference from test compounds | 1. Test compounds may be colored and absorb at 405-410 nm. Run a "compound-only" control (without enzyme) and subtract the absorbance.2. Some compounds may react with buffer components or the substrate to produce a colored product. |
| Incorrect buffer pH | 1. Ensure the final pH of the assay buffer is stable and in the optimal range for p-nitrophenol absorbance (typically pH 8-10).2. Verify the pH of your buffer after the addition of all components, including the test compound. |
Problem 2: No or Low Signal
A lack of signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive enzyme | 1. Verify the activity of the enzyme using a known positive control substrate or a different assay.2. Ensure proper storage and handling of the enzyme to prevent denaturation.3. Confirm that the enzyme concentration is sufficient for detectable activity within the assay timeframe. |
| Incorrect assay conditions for the enzyme | 1. Optimize the assay buffer composition, including pH, salt concentration, and the presence of any necessary cofactors (e.g., Mg²⁺).2. Ensure the assay is performed at the optimal temperature for the enzyme. |
| Degraded this compound substrate | 1. Use a fresh aliquot of this compound stock solution.2. Confirm the concentration of the this compound solution. |
| Sub-optimal pH for color development | 1. As mentioned previously, the p-nitrophenol product requires an alkaline pH to develop a strong yellow color. If the enzymatic reaction is performed at a lower pH, a stop solution (e.g., NaOH) can be added to raise the pH before reading the absorbance. |
| Presence of potent inhibitors | 1. If screening for inhibitors, the test compound may be highly potent, resulting in complete inhibition of the enzyme.2. Test a range of lower concentrations of the inhibitor. |
Problem 3: Inconsistent Results (High Variability)
High variability between replicate wells can obscure real differences in enzyme activity.
| Potential Cause | Troubleshooting Steps |
| Pipetting errors | 1. Ensure accurate and consistent pipetting of all reagents, especially the enzyme and test compounds.2. Use calibrated pipettes and appropriate tips. |
| Incomplete mixing | 1. Mix the contents of the wells thoroughly after the addition of each reagent, especially after adding the enzyme to start the reaction.2. Gentle shaking of the plate can ensure homogeneity. |
| Temperature fluctuations | 1. Ensure the assay plate is incubated at a constant and uniform temperature. Avoid placing the plate on a cold or hot surface.2. Pre-incubate all reagents at the assay temperature before starting the reaction. |
| Edge effects in microplates | 1. If evaporation is an issue, avoid using the outer wells of the microplate.2. Ensure the plate is sealed properly during incubation. |
| Compound precipitation | 1. Visually inspect the wells for any signs of compound precipitation.2. If compounds are dissolved in a solvent like DMSO, ensure the final solvent concentration is low and consistent across all wells. See the table below for solvent compatibility. |
Problem 4: Potential False Positives in Inhibitor Screening
False positives are compounds that appear to inhibit the target enzyme but do so through non-specific mechanisms.
| Potential Cause | Troubleshooting Steps |
| Colored compounds | 1. Compounds that absorb light at 405-410 nm will give a false positive signal. Run a control with the compound and all assay components except the enzyme. Subtract this background absorbance. |
| Reactive compounds | 1. Some compounds can chemically modify the enzyme, leading to irreversible inhibition.2. Thiol-reactive compounds may interfere with enzymes containing critical cysteine residues. Including a reducing agent like Dithiothreitol (DTT) in the assay buffer can sometimes mitigate this, but DTT itself can interfere with some assays. |
| Compound aggregation | 1. At high concentrations, some compounds can form aggregates that sequester and inhibit the enzyme non-specifically. |
| Light scattering | 1. Precipitated compounds can scatter light, leading to an apparent increase in absorbance. Centrifuge the plate before reading or check for precipitation visually. |
Problem 5: Potential False Negatives in Inhibitor Screening
False negatives are compounds that are true inhibitors but do not show activity in the assay.
| Potential Cause | Troubleshooting Steps |
| Compound instability | 1. The compound may degrade in the assay buffer over the course of the experiment. |
| Low compound solubility | 1. The actual concentration of the dissolved compound may be much lower than the nominal concentration due to poor solubility. |
| Interference with pNP absorbance | 1. A compound that absorbs strongly at a different wavelength might alter the perceived absorbance spectrum of p-nitrophenol. |
Quantitative Data Summary
Table 1: Influence of pH on p-Nitrophenol Absorbance
| pH | Predominant Species | Color | Absorbance Maximum (λmax) |
| < 5 | p-Nitrophenol (protonated) | Colorless | ~317 nm |
| 7.15 | Mix of protonated and deprotonated | Light Yellow | Isosbestic point at ~347 nm |
| > 9 | p-Nitrophenolate (deprotonated) | Bright Yellow | ~405 nm |
Table 2: Common Solvents and Potential Interferences
| Solvent/Additive | Typical Final Concentration | Potential Issues |
| DMSO | 1-5% | High concentrations can inhibit enzyme activity. Always include a solvent control. |
| Ethanol/Methanol | 1-5% | Can denature enzymes at higher concentrations. |
| Dithiothreitol (DTT) | 1-5 mM | Can interfere with some colorimetric readouts and may not fully prevent interference from thiol-reactive compounds. |
| Antioxidants (e.g., Ascorbic Acid) | Variable | Can interfere with colorimetric assays by reducing the chromogenic substrate or product. |
Experimental Protocols
General Protocol for a this compound Colorimetric Assay (96-well plate format)
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Prepare Assay Buffer: A typical buffer is 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl₂, pH 7.5. The optimal buffer composition may vary depending on the enzyme.
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Prepare this compound Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 100-500 µM).
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Prepare Enzyme Solution: Dilute the enzyme stock in cold assay buffer to the desired working concentration.
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Assay Plate Setup:
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Add assay buffer to all wells.
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Add test compounds (dissolved in an appropriate solvent like DMSO) or solvent control to the respective wells.
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Add the this compound substrate solution to all wells.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
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Initiate the Reaction: Add the enzyme solution to all wells except the "no-enzyme" control wells. Mix gently.
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Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes. The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
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Endpoint Measurement (Alternative):
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Incubate the reaction for a fixed period (e.g., 30 minutes).
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Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH) to each well to raise the pH and fully develop the color of the p-nitrophenol.
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Read the absorbance at 405 nm.
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Visualizations
Caption: Experimental workflow for a typical this compound colorimetric assay.
Caption: Simplified signaling context and in vitro assay principle for PARG.
Caption: A logical troubleshooting tree for common this compound assay issues.
References
Technical Support Center: Improving Signal-to-Noise Ratio in pNP-ADPr Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their pNP-ADPr (para-nitrophenyl-adenosine diphosphate ribose) assays for improved signal-to-noise ratio and data quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound assays in a question-and-answer format, offering direct solutions to specific experimental problems.
High Background Signal
A high background can mask the specific signal from enzyme activity, leading to a reduced assay window and inaccurate results.
Q1: My negative control (no enzyme) wells show a high absorbance reading. What is the likely cause and how can I fix it?
High background in the absence of an enzyme can stem from several factors, primarily related to the substrate and buffer components.
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Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, releasing p-nitrophenol and causing a high background signal.
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Solution: Prepare the this compound working solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the substrate from light and store it at the recommended temperature, typically -20°C or -80°C for long-term storage.
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Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with nucleases or other substances that can degrade the substrate.[1]
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Solution: Use high-purity, nuclease-free water for all buffers and reagent preparations. Prepare fresh buffers for each assay and filter-sterilize if necessary.[1]
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Assay Buffer Composition: Certain components in the assay buffer may contribute to the background signal.
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Solution: Test the background signal of the assay buffer with the substrate in the absence of the enzyme. If the background is high, consider preparing the buffer with freshly sourced components. Ensure the pH of the buffer is stable and at the optimal level for the enzyme being assayed.
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Q2: I observe a high background signal that increases over time, even in my negative control wells. What could be the reason?
A time-dependent increase in background signal suggests a slow, non-enzymatic degradation of the substrate or a reaction with a component in the assay mixture.
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Sub-optimal Assay Conditions: Incubation temperature and pH can affect the stability of this compound.
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Solution: Optimize the incubation temperature and time. While enzymes may be more active at higher temperatures, the substrate may also be less stable. Perform a time-course experiment to determine the optimal incubation period where the enzymatic reaction is still in the linear range and the background remains low. Ensure the assay buffer has sufficient buffering capacity to maintain a stable pH throughout the incubation.
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Low Signal or No Signal
A weak or absent signal can indicate a problem with the enzyme, substrate, or assay conditions.
Q3: My positive control shows a very weak signal. What are the possible reasons?
A low signal in the positive control suggests that the enzymatic reaction is not proceeding efficiently.
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Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
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Solution: Ensure the enzyme is stored at the correct temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the enzyme into single-use volumes. Test the activity of a new batch of enzyme if you suspect the current stock is compromised.
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Sub-optimal Enzyme Concentration: The concentration of the enzyme may be too low to generate a detectable signal within the assay timeframe.
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Solution: Perform an enzyme titration to determine the optimal concentration that yields a robust signal while remaining in the linear range of the assay.
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Incorrect Assay Buffer: The pH, ionic strength, or presence of co-factors in the assay buffer may not be optimal for the enzyme's activity.
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Solution: Consult the literature or the enzyme supplier's datasheet for the recommended buffer conditions. For example, a common assay buffer for PARP-1 is 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.[2]
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Substrate Concentration Too Low: If the substrate concentration is significantly below the enzyme's Michaelis constant (Km), the reaction rate will be low.
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Solution: Increase the concentration of the this compound substrate. For kinetic studies, it is often recommended to use a substrate concentration that is at or above the Km value to ensure the enzyme is operating near its maximal velocity (Vmax).[3]
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High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability and statistical significance of your data.
Q4: I am observing a high coefficient of variation (%CV) between my replicate wells. How can I improve the precision of my assay?
High variability is often due to technical errors in assay setup and execution.[4]
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Pipetting Inaccuracies: Inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors is a major source of variability.
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Solution: Ensure that all pipettes are properly calibrated. Use low-retention pipette tips. For viscous solutions, consider using reverse pipetting techniques. When adding reagents to the plate, touch the pipette tip to the wall of the well just above the liquid level to ensure complete transfer.
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Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates.
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Solution: After adding all reagents, gently tap the plate or use a plate shaker for a short period to ensure thorough mixing. Avoid vigorous shaking that could cause cross-contamination between wells.
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Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to higher variability.
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Solution: To minimize edge effects, avoid using the outer wells for samples and controls. Instead, fill these wells with buffer or water to create a more uniform environment across the plate. Using a plate sealer during incubation can also help to reduce evaporation.
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Temperature Gradients: Uneven temperature across the plate during incubation can cause variations in enzyme activity.
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Solution: Ensure that the incubator provides uniform heating. Avoid stacking plates during incubation. Allow all reagents and the plate to reach the assay temperature before starting the reaction.
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Quantitative Data Tables
The following tables provide recommended starting concentrations and conditions for this compound assays. Note that these are general guidelines, and optimal conditions should be determined empirically for each specific enzyme and experimental setup.
Table 1: Recommended Reagent Concentrations for a Standard this compound PARP1 Assay
| Reagent | Recommended Starting Concentration | Typical Range |
| PARP1 Enzyme | 50 ng/well | 10 - 100 ng/well |
| This compound Substrate | 250 µM | 100 - 500 µM |
| NAD+ (for PARP assays) | 500 µM | 200 - 1000 µM |
| Activated DNA | 50 ng/well | 25 - 100 ng/well |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2 | - |
Table 2: Kinetic Parameters of Various Enzymes with this compound Substrate
| Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| PARP-1 | 151 | 1.30 |
| Tankyrase-1 | 82 | 0.018 |
| VPARP | 46 | 0.002 |
Data sourced from AAT Bioquest product information.
Experimental Protocols
Protocol 1: Standard this compound Assay for PARP1 Activity
This protocol provides a general procedure for measuring the activity of PARP1 using the this compound substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 8.0) containing 10 mM MgCl2.
- This compound Stock Solution: Dissolve this compound in nuclease-free water to a stock concentration of 5-10 mM. Store in aliquots at -20°C.
- This compound Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 250 µM. Prepare this solution fresh before use.
- PARP1 Enzyme: Dilute the PARP1 enzyme stock to the desired concentration in Assay Buffer. Keep the enzyme on ice.
- Activated DNA: Prepare a stock solution of activated DNA according to the manufacturer's instructions.
2. Assay Procedure (96-well plate format):
- Add 50 µL of the this compound working solution to each well.
- Add 10 µL of activated DNA to each well.
- To initiate the reaction, add 40 µL of the diluted PARP1 enzyme to each well. For the negative control, add 40 µL of Assay Buffer without the enzyme.
- Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
- Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Subtract the average absorbance of the negative control wells from the absorbance of the sample wells.
- The resulting absorbance is proportional to the PARP1 activity.
Protocol 2: this compound Assay for PARP Inhibitor Screening
This protocol is designed for screening small molecule inhibitors of PARP1.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Inhibitor Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions of the inhibitors in Assay Buffer.
2. Assay Procedure (96-well plate format):
- Add 10 µL of the inhibitor dilutions or vehicle control (e.g., DMSO) to the appropriate wells.
- Add 40 µL of the diluted PARP1 enzyme to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Add 50 µL of a pre-mixed solution containing the this compound substrate and activated DNA to each well to start the reaction.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Measure the absorbance at 405 nm.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound assays.
Caption: PARP1 activation in the DNA damage response pathway.
Caption: General workflow for a this compound colorimetric assay.
Caption: A logical troubleshooting workflow for this compound assays.
References
Technical Support Center: pNP-ADPr Assay Optimization for Low Activity Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pNP-ADPr (para-Nitrophenyl-ADP-ribose) assay for enzymes with low catalytic activity.
Frequently Asked Questions (FAQs)
1. What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to continuously measure the activity of enzymes that hydrolyze ADP-ribose from a substrate.[1][2] The substrate, this compound, is composed of ADP-ribose linked to para-nitrophenol (pNP). When an enzyme like Poly(ADP-ribose) glycohydrolase (PARG) or ADP-ribosyl hydrolase 3 (ARH3) cleaves the bond between ADP-ribose and pNP, the released p-nitrophenolate ion produces a yellow color that can be measured spectrophotometrically at or around 405-420 nm.[1][2] This assay is frequently used for studying the kinetics of these enzymes and for screening potential inhibitors.
2. My enzyme has very low activity. Is the this compound assay suitable?
The this compound assay is a valuable tool, but its sensitivity can be a limitation for enzymes with very low turnover rates. The chromogenic signal from pNP may not be strong enough to distinguish from the background noise. For applications requiring greater sensitivity, fluorescent substrates like TFMU-ADPr (4-(trifluoromethyl)umbelliferyl-ADP-ribose) are recommended.[1] However, with careful optimization, the this compound assay can be adapted for many low-activity enzymes.
3. What are the key parameters to optimize for a low-activity enzyme?
For enzymes with low activity, it is crucial to optimize several parameters to maximize the signal-to-noise ratio. These include:
-
Enzyme Concentration: Increasing the enzyme concentration can boost the signal, but too high a concentration can lead to rapid substrate depletion and non-linear reaction rates.
-
Substrate Concentration: The substrate concentration should be carefully chosen, ideally around the Michaelis-Menten constant (Km) of the enzyme, to ensure the reaction rate is sensitive to enzyme activity.
-
Incubation Time: Longer incubation times are often necessary for low-activity enzymes to generate a detectable signal.
-
Buffer Conditions: pH, ionic strength, and the presence of additives can significantly impact enzyme stability and activity.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.
4. How do I prepare a p-nitrophenol (pNP) standard curve?
A standard curve is essential for converting absorbance readings to the concentration of the product formed.
-
Stock Solution: Prepare a 10 mM pNP stock solution by dissolving 0.0139 g of pNP in 10 ml of the assay buffer.
-
Working Solution: Create a 1 mM working stock solution from the 10 mM stock.
-
Standards: Prepare a series of dilutions from the working stock to generate standards ranging from 0 to 100 µM. It is crucial to prepare these standards in the same final reaction buffer, including any stop solution, as the experimental samples.
-
Measurement: Measure the absorbance of the standards at 405-420 nm.
-
Plot: Plot the absorbance values against the known pNP concentrations to generate a standard curve. The resulting plot should be linear.
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound assay with low-activity enzymes.
Problem 1: No or Very Low Signal
Click to expand troubleshooting steps
| Possible Cause | Suggested Solution |
| Enzyme concentration is too low. | Increase the enzyme concentration incrementally. Perform an enzyme titration to find the optimal concentration that provides a linear reaction rate over the desired time course. |
| Incubation time is too short. | For slow enzymes, extend the incubation time. Monitor the reaction at multiple time points to ensure the reaction remains in the linear phase. |
| Suboptimal buffer conditions (pH, ionic strength). | The optimal pH for most ADP-ribosyl hydrolases is around 7.5. Test a range of pH values (e.g., 7.0-8.0) to find the best condition for your specific enzyme. Also, optimize the salt concentration in your buffer. |
| Enzyme is inactive. | Verify the integrity of your enzyme. Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots at -80°C. Include a positive control with a known active enzyme if possible. |
| Incorrect wavelength reading. | Ensure your plate reader is set to the correct wavelength for pNP detection (typically 405-420 nm). |
| Substrate degradation. | Prepare the this compound substrate solution fresh before each experiment and store it protected from light. |
Problem 2: High Background Signal
Click to expand troubleshooting steps
| Possible Cause | Suggested Solution |
| Substrate autohydrolysis. | This compound can spontaneously hydrolyze, especially at non-optimal pH or temperature. Run a "no-enzyme" control (substrate in buffer only) to quantify the rate of autohydrolysis and subtract this from your sample readings. |
| Contaminated reagents. | Use high-purity water and reagents to prepare all buffers and solutions. Fluorescent contaminants in buffers or plasticware can contribute to high background. |
| Interference from sample components. | If you are using complex samples like cell lysates, endogenous enzymes or other small molecules might interfere with the assay. Include appropriate controls, such as a lysate-only control without the substrate. |
| Dirty microplate. | Use new, clean microplates for each experiment. Ensure there is no dust or other particulate matter in the wells. |
Problem 3: Poor Reproducibility
Click to expand troubleshooting steps
| Possible Cause | Suggested Solution |
| Pipetting errors. | Inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent incubation times or temperatures. | Ensure all samples are incubated for the same duration and at a constant, uniform temperature. Avoid "edge effects" in microplates by not using the outer wells or by filling them with buffer. |
| Reagent instability. | Prepare fresh enzyme and substrate dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incomplete mixing. | Ensure all components in the well are thoroughly mixed before starting the measurement. Gentle orbital shaking can help. |
Experimental Protocols & Data
Optimized this compound Assay Protocol for Low-Activity Enzymes
This protocol provides a starting point for optimizing the assay for your specific low-activity enzyme.
1. Reagent Preparation:
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Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Consider adding 0.01% Triton X-100 or 0.1 mg/mL BSA to prevent enzyme sticking to plasticware, but be aware that some detergents can interfere with certain assays.
-
This compound Substrate: Prepare a 10 mM stock solution in the assay buffer. Store in aliquots at -20°C, protected from light.
-
Enzyme: Dilute the enzyme to the desired starting concentration in ice-cold assay buffer just before use.
-
pNP Standard: Prepare a series of standards from 0 to 100 µM in the final reaction buffer, including the stop solution if used.
2. Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a clear, flat-bottom 96-well plate.
-
Add 10 µL of a range of enzyme concentrations (e.g., 10 nM to 1 µM) to different wells. Include a "no-enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of a pre-warmed this compound solution to a final concentration around the expected Km of the enzyme (if unknown, start with a range from 10 to 100 µM).
-
Immediately start monitoring the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 1-5 minutes) for an extended period (e.g., 1-2 hours or longer).
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of change in absorbance to the rate of product formation using the pNP standard curve.
3. Data Analysis:
-
Plot the initial velocity against the enzyme concentration. This should yield a linear relationship in the optimal enzyme concentration range.
-
To determine kinetic parameters (Km and Vmax), fix the enzyme concentration and vary the substrate concentration. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for PARG and ARH3 with this compound and a more sensitive fluorescent alternative, TFMU-ADPr. This data can serve as a reference for your experiments.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Human PARG | This compound | 100 ± 10 | 1.1 ± 0.03 | |
| Human ARH3 | This compound | 240 ± 20 | 0.08 ± 0.002 | |
| Human PARG | TFMU-ADPr | 100 ± 10 | 1.2 ± 0.03 | |
| Human ARH3 | TFMU-ADPr | 220 ± 20 | 0.11 ± 0.003 |
Note: These values were determined under specific experimental conditions and may vary.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cellular roles of PARG and ARH3 and the general workflow for optimizing the this compound assay.
References
Technical Support Center: Troubleshooting Poor Enzyme Kinetics with pNP-ADPr
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with enzyme kinetic assays using the colorimetric substrate p-nitrophenyl-ADP-ribose (pNP-ADPr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during enzymatic assays with this compound, offering step-by-step guidance to identify and resolve them.
Q1: I am not seeing any signal, or the signal is very low. What are the possible causes and how can I fix this?
A1: Low or no signal in your assay can stem from several factors, from inactive components to suboptimal reaction conditions. Follow this guide to troubleshoot the issue.
Possible Causes and Solutions:
-
Inactive Enzyme:
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Improper Storage: Confirm that your enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.
-
Enzyme Degradation: If the enzyme stock is old, consider obtaining a fresh aliquot. Test enzyme activity using a known positive control if available.
-
Incorrect Enzyme Concentration: The enzyme concentration may be too low to detect a signal within the assay timeframe. Perform an enzyme titration to determine the optimal concentration.
-
-
Substrate Issues:
-
Substrate Degradation: this compound should be stored correctly (typically at -20°C or -80°C, protected from light and moisture)[1]. Prepare fresh substrate solutions for your experiments.
-
Incorrect Substrate Concentration: Ensure the substrate concentration is appropriate for your enzyme. A concentration around the Michaelis constant (Km) or slightly above is often a good starting point. For some enzymes, a much higher concentration (10- to 20-fold higher than Km) might be necessary to achieve a maximal reaction velocity.
-
-
Suboptimal Assay Conditions:
-
Incorrect Buffer pH: Enzyme activity is highly dependent on pH. Verify that the pH of your assay buffer is within the optimal range for your specific enzyme. For instance, while some enzymes are active at neutral pH, ARH3 shows increased activity at pH 9.0[2][3].
-
Suboptimal Temperature: Ensure the assay is being performed at the optimal temperature for your enzyme. Most assays are run at room temperature or 37°C.
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Missing Cofactors: Some enzymes require specific cofactors for activity (e.g., Mg²⁺)[4][5]. Check the literature for your enzyme of interest and ensure all necessary cofactors are present in the assay buffer.
-
-
Incorrect Instrument Settings:
-
Wavelength: Ensure your plate reader is set to measure absorbance at or near 405 nm to detect the release of p-nitrophenol.
-
Gain Settings: For fluorescence-based assays using alternative substrates, inappropriate gain settings can lead to low signal. While this compound is a colorimetric substrate, this is a key consideration for other assay types.
-
Troubleshooting Workflow for Low/No Signal:
Caption: Troubleshooting workflow for low or no signal in a this compound assay.
Q2: My background signal (in the no-enzyme control) is too high. What could be causing this?
A2: High background can mask the true enzymatic signal and reduce the assay window. The primary causes are non-enzymatic hydrolysis of the substrate and contamination.
Possible Causes and Solutions:
-
Non-Enzymatic Substrate Hydrolysis:
-
High pH: this compound can undergo spontaneous hydrolysis, and this rate increases with higher pH. For example, significant non-enzymatic hydrolysis of similar substrates has been observed at pH 9.0. If your enzyme's optimal pH is alkaline, you may need to run a parallel no-enzyme control for every time point and subtract the background absorbance.
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Elevated Temperature: Higher temperatures can also increase the rate of spontaneous hydrolysis. If possible, consider running the assay at a lower temperature.
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Prolonged Incubation: Long incubation times will lead to a greater accumulation of background signal from spontaneous hydrolysis.
-
-
Contamination:
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Reagent Contamination: One or more of your reagents (buffer, water, etc.) could be contaminated with a hydrolase. Use fresh, high-quality reagents and dedicated solutions for your assay.
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Sample Contamination: If you are using complex biological samples like cell lysates, they may contain endogenous enzymes that can cleave this compound.
-
-
Assay Plate Issues:
-
Plate Type: Ensure you are using a clear, flat-bottom plate suitable for colorimetric readings.
-
Troubleshooting Workflow for High Background:
Caption: Troubleshooting workflow for high background signal.
Q3: The results of my assay are inconsistent and not reproducible. What should I check?
A3: Lack of reproducibility is often due to variations in experimental technique or reagent stability.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
-
-
Inconsistent Incubation Times: For endpoint assays, ensure that the reaction is stopped at precisely the same time for all samples. For kinetic assays, ensure the plate is read immediately after adding the final reagent.
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Temperature Fluctuations: Inconsistent temperatures across the plate or between experiments can affect enzyme activity.
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Solution: Pre-incubate the plate and reagents at the desired reaction temperature before starting the reaction.
-
-
Reagent Instability: Repeated freeze-thaw cycles of the enzyme or substrate can lead to degradation and loss of activity over time.
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Solution: Aliquot enzyme and substrate stocks into single-use volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for enzymes known to utilize this compound and related inhibitors. These values are approximate and may vary depending on the specific assay conditions.
| Parameter | Enzyme | Value | Reference |
| Km | PARP-1 | 151 µM | |
| Tankyrase-1 | 82 µM | ||
| VPARP | 46 µM | ||
| Human PARG | 100 ± 10 µM | ||
| Human ARH3 | 110 ± 10 µM | ||
| Vmax | PARP-1 | 1.30 nmol/min/mg | |
| Tankyrase-1 | 18 pmol/min/mg | ||
| VPARP | 2 pmol/min/mg | ||
| Ki (Inhibitor) | ADPr-Arg | 18 ± 2 nM | |
| Optimal pH | ARH1 (for OAADPr) | 9.0 | |
| ARH3 (for OAADPr) | > 7.0 | ||
| Assay Buffer pH (PARG/ARH3) | Tris-HCl | 7.5 | |
| Assay Buffer pH (PARP1) | Tris-HCl | 8.0 |
Experimental Protocols
General Protocol for a Continuous Colorimetric this compound Enzyme Assay
This protocol provides a general framework for measuring the activity of enzymes like PARG or ARH3. It should be optimized for your specific enzyme and experimental conditions.
Materials:
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Purified enzyme (e.g., PARG, ARH3)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, pH 7.5)
-
Enzyme inhibitors (optional)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of this compound (e.g., 10 mM in water). Protect from light.
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer.
-
-
Set Up the Assay Plate:
-
Add Assay Buffer to all wells.
-
Add the test compounds or vehicle control (for inhibitor studies).
-
Add the this compound substrate to all wells to a final concentration typically ranging from 50 to 200 µM.
-
Controls:
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No-Enzyme Control: Wells containing buffer and substrate but no enzyme (to measure background hydrolysis).
-
Positive Control: Wells with enzyme and substrate, but no inhibitor.
-
Negative Control: Wells with buffer only.
-
-
-
Initiate the Reaction:
-
Add the diluted enzyme to the appropriate wells to start the reaction. The final reaction volume is typically 100-200 µL.
-
Mix the plate gently (e.g., by shaking for 5 seconds in the plate reader).
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm in kinetic mode.
-
Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells.
-
Plot the corrected initial velocities against substrate or inhibitor concentrations to determine kinetic parameters (Km, Vmax, IC50).
-
Enzymatic Reaction Pathway:
Caption: Enzymatic hydrolysis of this compound to produce p-nitrophenol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine ADP-ribosylation reversal by the hydrolase ARH3 - PMC [pmc.ncbi.nlm.nih.gov]
quality control checks for pNP-ADPr-based assays
Welcome to the technical support center for pNP-ADPr-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in performing and troubleshooting experiments using the colorimetric substrate p-nitrophenyl-adenosine diphosphate ribose (this compound). Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based assay?
A this compound-based assay is a continuous colorimetric method used to measure the activity of enzymes that cleave the ADP-ribose moiety from the p-nitrophenyl group.[1][2][3] The substrate, this compound, is hydrolyzed by enzymes such as Poly(ADP-ribose) Glycohydrolase (PARG), ADP-ribosylhydrolase 3 (ARH3), and certain Poly(ADP-ribose) Polymerases (PARPs).[1][2] This cleavage releases p-nitrophenol (pNP), which is a yellow chromophore that can be quantified by measuring its absorbance at 405 nm.
Q2: What are the main applications of this assay?
This assay is primarily used for:
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Determining the kinetic parameters of enzymes like PARG, ARH3, and PARPs.
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Screening for small-molecule inhibitors of these enzymes.
-
High-throughput screening (HTS) of enzyme activities and their inhibitors.
Q3: How should I store the this compound substrate?
Proper storage of this compound is crucial for maintaining its stability.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. It is recommended to store it in a sealed, protected environment, avoiding moisture and light. Short-term exposure to ambient temperature (up to 1 week) is generally acceptable.
-
In solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.
Q4: What is the optimal wavelength to measure the product?
The released p-nitrophenol should be measured at an absorbance of 405 nm.
Troubleshooting Guide
Below are common issues encountered during this compound-based assays, along with their potential causes and recommended solutions.
| Problem | Potential Cause | Solution |
| High Background Signal | 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage or handling, leading to the spontaneous release of pNP. | 1. Ensure this compound is stored correctly (see FAQ Q3). Prepare fresh substrate stock solutions and avoid repeated freeze-thaw cycles. Run a "substrate only" control to check for spontaneous hydrolysis. |
| 2. Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can hydrolyze this compound or other components in the reaction mixture. | 2. Use highly purified enzyme preparations. Include a "no-enzyme" control to assess the level of non-enzymatic background signal. | |
| 3. Buffer Composition: The pH or components of the assay buffer may be causing non-enzymatic hydrolysis of the substrate. | 3. Optimize the buffer pH and composition. Ensure the pH is stable throughout the experiment, as changes can affect both enzyme activity and substrate stability. | |
| Low Signal-to-Noise Ratio | 1. Low Enzyme Activity: The concentration of the enzyme may be too low, or the enzyme may have lost activity due to improper storage or handling. | 1. Optimize the enzyme concentration by performing a titration to find the optimal concentration that gives a robust signal within the linear range of the assay. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer components may not be optimal for the enzyme's activity. | 2. Systematically optimize assay conditions, including pH, temperature, and ionic strength, to ensure maximal enzyme activity. | |
| 3. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | 3. Increase the incubation time, ensuring that the reaction remains in the linear phase. Monitor the reaction progress over time to determine the optimal endpoint. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the enzyme or substrate, can lead to significant variability. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| 2. Temperature Fluctuations: Inconsistent temperatures across the assay plate or between experiments can affect enzyme kinetics. | 2. Ensure the assay plate is incubated at a constant and uniform temperature. Pre-warm all reagents to the assay temperature before starting the reaction. | |
| 3. Substrate or Enzyme Instability: Degradation of the substrate or loss of enzyme activity over the course of the experiment. | 3. Prepare fresh reagents for each experiment. Keep enzyme solutions on ice until just before use. Minimize the time the substrate is kept in solution before the assay. |
Experimental Protocols
I. General this compound-Based Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of enzymes like PARG or ARH3.
Materials:
-
Purified enzyme (e.g., PARG, ARH3)
-
This compound substrate
-
Assay Buffer (e.g., 50mM Tris, 10mM MgCl2, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 5-10 mM stock solution of this compound in sterile water.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM).
-
Prepare a dilution series of your enzyme in the assay buffer.
-
-
Assay Setup:
-
Add 90 µL of the this compound working solution to each well of the 96-well plate.
-
Include appropriate controls:
-
No-Enzyme Control: 90 µL of this compound working solution and 10 µL of assay buffer.
-
Substrate Only Control: 100 µL of this compound working solution.
-
Blank: 100 µL of assay buffer.
-
-
-
Initiate Reaction:
-
Add 10 µL of the diluted enzyme solution to the appropriate wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Monitor the increase in absorbance at 405 nm over time. Readings can be taken at regular intervals (e.g., every 2 seconds for 5 minutes).
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) by fitting the linear portion of the reaction progress curves.
-
Plot the initial rates against the substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ using the Michaelis-Menten equation.
-
II. Determining Kinetic Parameters for PARP Enzymes
The following table summarizes published kinetic parameters for various PARP enzymes using the this compound substrate.
| Enzyme | Kₘ (µM) | Vₘₐₓ (nmol·min⁻¹·mg⁻¹) |
| PARP-1 | 151 | 1.30 |
| Tankyrase-1 | 82 | 0.018 |
| VPARP | 46 | 0.002 |
| Data sourced from AAT Bioquest. |
Visualizations
Signaling Pathway: PARP and PARG in DNA Damage Response
Caption: Role of PARP and PARG in the DNA damage response pathway.
Experimental Workflow: this compound Assay
References
Validation & Comparative
A Head-to-Head Comparison: pNP-ADPr vs. Fluorescent Substrates for PARG Activity Assays
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal substrate for Poly(ADP-ribose) glycohydrolase (PARG) activity assays.
The accurate measurement of Poly(ADP-ribose) glycohydrolase (PARG) activity is critical for understanding its role in various cellular processes, including DNA damage repair, and for the development of novel therapeutics targeting this enzyme. The choice of substrate is a pivotal factor in designing a robust and reliable PARG assay. This guide provides an objective comparison of two commonly used substrate types: the chromogenic substrate p-nitrophenyl-ADP-ribose (pNP-ADPr) and various fluorescent substrates.
At a Glance: Key Differences
| Feature | This compound | Fluorescent Substrates |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Sensitivity | Lower | Higher |
| Assay Format | Continuous | Continuous, Homogeneous |
| Throughput | Suitable for lower to medium throughput | Ideal for high-throughput screening (HTS) |
| Interference | Potential for interference from colored compounds | Potential for interference from fluorescent compounds |
| Cost-Effectiveness | Generally more cost-effective | Can be more expensive |
Performance Data: A Quantitative Comparison
The selection of a suitable substrate often depends on the specific requirements of the experiment, such as the need for high sensitivity or high throughput. The following table summarizes key kinetic parameters for this compound and a representative fluorescent substrate, TFMU-ADPr, with human PARG (hPARG) and human ADP-ribosylhydrolase 3 (hARH3).
| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| This compound | hPARG | 130 ± 20 | 2.7 ± 0.2 | 21,000 |
| hARH3 | 250 ± 30 | 0.25 ± 0.01 | 1,000 | |
| TFMU-ADPr | hPARG | 120 ± 20 | 3.3 ± 0.2 | 28,000 |
| hARH3 | 240 ± 20 | 0.28 ± 0.01 | 1,200 |
Data adapted from Drown et al., Cell Chemical Biology, 2018.[1]
As the data indicates, for hPARG, both substrates exhibit similar Michaelis-Menten constants (KM) and catalytic efficiencies (kcat/KM). This suggests that both are effective substrates for the enzyme. However, the inherent properties of fluorescence lead to a more sensitive assay with TFMU-ADPr.
The Underlying Principle: How They Work
Both this compound and fluorescent substrates are designed as mimics of the natural PARG substrate, ADP-ribose (ADPr). PARG catalyzes the hydrolysis of the glycosidic bond in these synthetic substrates, leading to the release of a detectable molecule.
This compound: The Chromogenic Approach
The this compound substrate links ADP-ribose to a p-nitrophenol (pNP) molecule.[2][3][4][5] Upon cleavage by PARG, the colorless pNP is released and, at an alkaline pH, deprotonates to form p-nitrophenolate, which is a yellow-colored compound. The increase in absorbance at 405 nm is directly proportional to PARG activity.
Fluorescent Substrates: A Brighter Alternative
Fluorescent substrates for PARG, such as TFMU-ADPr, operate on the principle of fluorescence quenching and dequenching. In the intact substrate, the fluorophore (e.g., 4-(trifluoromethyl)umbelliferone - TFMU) is attached to ADP-ribose, which keeps its fluorescence quenched. When PARG cleaves the bond, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is measured at specific excitation and emission wavelengths (e.g., 385 nm excitation and 502 nm emission for TFMU) and is proportional to the enzyme's activity.
Visualizing the Assays and the Pathway
To better understand the experimental workflows and the biological context of PARG, the following diagrams are provided.
Caption: A simplified workflow for PARG assays using this compound and fluorescent substrates.
Caption: A simplified diagram of the PARG signaling pathway in response to DNA damage.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for performing PARG activity assays using both this compound and a generic fluorescent substrate. Researchers should optimize these protocols for their specific experimental conditions.
This compound Colorimetric Assay Protocol
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2.
-
This compound stock solution: Dissolve this compound in water to a concentration of 5-10 mM.
-
This compound working solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 250 µM).
-
PARG enzyme: Dilute to the desired concentration in Assay Buffer.
-
Stop Solution: 1 M Na2CO3.
-
-
Assay Procedure:
-
Add 50 µL of this compound working solution to each well of a 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted PARG enzyme solution to each well.
-
Incubate the plate at 37°C for a desired time (e.g., 15-60 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate PARG activity based on a p-nitrophenol standard curve.
-
Fluorescent Substrate Assay Protocol
This protocol is based on a generic, commercially available PARG fluorogenic assay kit.
-
Prepare Reagents:
-
Assay Buffer: Provided in the kit, typically a buffered solution with necessary cofactors.
-
Fluorogenic PARG Substrate: Provided as a concentrated stock (e.g., 1 mM).
-
Substrate Solution: Dilute the Fluorogenic PARG Substrate stock to the recommended working concentration (e.g., 10 µM) in Assay Buffer.
-
PARG enzyme: Dilute to the desired concentration in Assay Buffer.
-
Inhibitor (optional): Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add 20 µL of diluted PARG enzyme to the wells of a black, low-binding 384-well plate. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 385 nm, Em: 502 nm).
-
Subtract the blank (no enzyme) values from all other readings.
-
Choosing the Right Tool for the Job
This compound is a reliable and cost-effective substrate suitable for many applications. Its straightforward colorimetric readout makes it accessible to most laboratories. It is a good choice for:
-
Initial characterization of PARG activity.
-
Lower-throughput screening of inhibitors.
-
Educational or proof-of-concept experiments.
Fluorescent substrates offer superior sensitivity and are highly amenable to high-throughput screening (HTS) formats. Their homogeneous "mix-and-read" format simplifies automation and reduces the number of handling steps. Fluorescent assays are the preferred choice for:
-
High-throughput screening of large compound libraries for PARG inhibitors.
-
Kinetic studies requiring high sensitivity.
-
Assaying low concentrations of PARG enzyme or in samples with low PARG activity.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disodium (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
A Head-to-Head Comparison: pNP-ADPr vs. Radioisotopic PARP Assays for Researchers
For researchers in drug discovery and the broader scientific community, the accurate measurement of Poly(ADP-ribose) Polymerase (PARP) activity is critical. The choice of assay can significantly impact experimental workflow, throughput, and cost. This guide provides a comprehensive comparison of two common methods: the colorimetric p-Nitrophenyl-ADP-ribose (pNP-ADPr) assay and the traditional radioisotopic PARP assay.
This comparison delves into the core principles of each assay, presenting a detailed breakdown of their respective protocols and performance characteristics. By examining key metrics such as sensitivity, specificity, cost, and throughput, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate PARP assay for their specific research needs.
At a Glance: Key Performance Metrics
To facilitate a clear and direct comparison, the following table summarizes the key quantitative and qualitative differences between the this compound and radioisotopic PARP assays.
| Feature | This compound Assay | Radioisotopic Assay |
| Principle | Colorimetric, continuous | Incorporation of radiolabeled NAD+ |
| Detection Method | Spectrophotometry (405 nm) | Scintillation counting or autoradiography |
| Assay Format | 96-well or 384-well plates | Filter-based or precipitation |
| Throughput | High (amenable to automation) | Low to medium |
| Hands-on Time | Minimal | More extensive |
| Cost per Sample | Generally lower | Higher (includes radioisotope and disposal costs) |
| Sensitivity | Moderate to high | Very high |
| Safety | Non-radioactive, safer | Requires handling and disposal of radioactive materials |
| Workflow | Simple, single-step addition | Multi-step, includes washing and precipitation |
Delving into the Methodologies
A thorough understanding of the experimental protocols is essential for choosing the right assay and for proper execution. Below are detailed methodologies for both the this compound and radioisotopic PARP assays.
This compound PARP Assay Protocol
The this compound assay is a continuous, colorimetric method that measures the activity of PARP enzymes by detecting the cleavage of the this compound substrate. This cleavage releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
This compound substrate
-
PARP enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
96-well or 384-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compounds (for inhibitor screening)
Procedure:
-
Prepare Reagents: Dissolve the this compound substrate in the assay buffer to the desired working concentration. Prepare dilutions of the PARP enzyme and test compounds in the assay buffer.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
PARP enzyme
-
-
Initiate Reaction: Add the this compound substrate to each well to start the reaction.
-
Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a specified period (e.g., 30-60 minutes).
-
Data Analysis: The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance versus time curve. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
Radioisotopic PARP Assay Protocol
The radioisotopic PARP assay is a classic and highly sensitive method that measures the incorporation of radioactively labeled NAD+ into acid-insoluble precipitates, which are typically PARP-automodified proteins or histone substrates.
Materials:
-
[³²P]-NAD+ (or other radiolabeled NAD+)
-
Unlabeled NAD+
-
PARP enzyme
-
Activated DNA (e.g., nicked salmon sperm DNA)
-
Histones (optional, as a substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Trichloroacetic acid (TCA), ice-cold (e.g., 20%)
-
Filter paper (e.g., glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
-
Test compounds (for inhibitor screening)
Procedure:
-
Prepare Reagents: Prepare a reaction mixture containing assay buffer, activated DNA, and unlabeled NAD+. Prepare dilutions of the PARP enzyme and test compounds.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Reaction mixture
-
Test compound or vehicle control
-
PARP enzyme
-
-
Initiate Reaction: Add [³²P]-NAD+ to each tube to start the reaction.
-
Incubation: Incubate the reaction tubes at the desired temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop Reaction and Precipitate: Stop the reaction by adding ice-cold TCA.
-
Incubation on Ice: Incubate the tubes on ice for at least 10 minutes to allow for complete precipitation of proteins.
-
Filtration: Filter the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters multiple times with cold TCA and then with ethanol to remove unincorporated [³²P]-NAD+.
-
Drying: Dry the filters completely.
-
Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated [³²P]-NAD+ is proportional to the PARP activity. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both assay types.
Discussion and Recommendations
The choice between a this compound and a radioisotopic PARP assay ultimately depends on the specific requirements of the research.
The This compound assay is highly recommended for:
-
High-throughput screening (HTS) of large compound libraries due to its speed, simplicity, and amenability to automation.
-
Routine enzyme activity measurements where ultra-high sensitivity is not the primary concern.
-
Laboratories where the use of radioactivity is restricted or undesirable.
The radioisotopic assay remains a valuable tool for:
-
Studies requiring the highest sensitivity to detect very low levels of PARP activity.
-
Validating hits from primary screens with an orthogonal assay format.
-
Detailed kinetic studies where precise quantification of incorporated substrate is necessary.
A Comparative Guide to pNP-ADPr-Based Inhibitor Screening Assays for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The search for potent and selective inhibitors of enzymes involved in ADP-ribosylation signaling, such as Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG), is a critical focus in modern drug discovery, particularly in oncology. The p-nitrophenyl-ADP-ribose (pNP-ADPr) based assay is a colorimetric method that offers a continuous readout of enzyme activity, facilitating high-throughput screening (HTS) of potential inhibitors. This guide provides a comprehensive validation and comparison of the this compound assay with other common screening platforms, supported by experimental data and detailed protocols.
Overview of the this compound Assay
The this compound assay is predicated on the enzymatic cleavage of the substrate, p-nitrophenyl-ADP-ribose. This reaction releases p-nitrophenol (pNP), a chromophore that can be continuously monitored by measuring the absorbance at 405 nm. The rate of pNP production is directly proportional to the enzyme's catalytic activity, allowing for the quantitative assessment of inhibitor potency. This assay format is particularly useful for enzymes that hydrolyze ADP-ribose moieties, such as PARG and other ADP-ribosyl hydrolases.
Comparative Performance of Inhibitor Screening Assays
The selection of an appropriate assay for inhibitor screening is contingent on several factors, including throughput, sensitivity, cost, and the specific enzyme target. Below is a comparison of the this compound assay with other widely used methods.
| Assay Type | Principle | Readout | Throughput | Sensitivity | Advantages | Limitations |
| This compound Assay | Enzymatic cleavage of this compound releases p-nitrophenol. | Colorimetric (Absorbance at 405 nm) | High | Moderate | Continuous monitoring, simple, cost-effective. | Potential for interference from colored compounds, lower sensitivity than fluorescent or luminescent assays. |
| Transcreener® pADPr/ADPR Assay | Competitive immunoassay detecting pADPr or ADPR via fluorescence polarization (FP) or TR-FRET.[1] | Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | High | High (nM range) | Homogeneous "mix-and-read" format, high sensitivity, robust (Z' > 0.7)[1][2], low compound interference with far-red tracers.[1] | Higher reagent cost compared to colorimetric assays. |
| ELISA-Based Assay | Immobilized substrate (e.g., histones) is poly(ADP-ribosyl)ated using biotinylated NAD+. The incorporated biotin is detected with streptavidin-HRP and a colorimetric substrate.[3] | Colorimetric (Absorbance) or Chemiluminescent | Medium to High | High | Non-radioactive, utilizes a common and well-established platform. | Multiple wash and incubation steps, potential for non-specific binding. |
| AlphaScreen® Assay | Proximity-based assay where donor and acceptor beads are brought together by the enzymatic product, generating a chemiluminescent signal. | Chemiluminescent | High | High | Homogeneous, no-wash format, highly sensitive. | Susceptible to interference from light-scattering or colored compounds, requires specialized reader. |
Quantitative Comparison of PARP Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compiles reported IC50 values for common PARP inhibitors determined by various assay methodologies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | This compound Assay (or similar colorimetric) | Transcreener® Assay | ELISA-Based Assay | Cell-Based Assays |
| Olaparib | ~5 nM (PARP1) | ~1.5 nM (PARP1) | ~5 nM (PARP1) | 1-10 nM |
| Veliparib | ~5 nM (PARP1) | ~2.9 nM (PARP1) | ~5.3 nM (PARP1) | 20-50 nM |
| Rucaparib | ~1 nM (PARP1) | ~1.8 nM (PARP1) | ~1.2 nM (PARP1) | 1-5 nM |
| Talazoparib | ~1 nM (PARP1) | ~0.6 nM (PARP1) | ~0.8 nM (PARP1) | <1 nM |
| Niraparib | ~3 nM (PARP1) | ~2.1 nM (PARP1) | ~3.8 nM (PARP1) | 2-5 nM |
Note: The IC50 values are approximate and collated from various sources for comparative purposes. Absolute values can vary based on specific experimental conditions. The potency of some inhibitors, like talazoparib and rucaparib, has been shown to be even higher in assays designed to overcome tight-binding limits.
Experimental Protocols
Detailed Protocol for a this compound-Based Colorimetric Assay
This protocol is a synthesized methodology for determining the activity of an ADP-ribosyl hydrolase (e.g., PARG) and screening for its inhibitors using the this compound substrate.
Materials:
-
Purified recombinant enzyme (e.g., PARG)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be near the Km of the enzyme for the substrate.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of the this compound solution to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Include control wells:
-
Negative Control (No Enzyme): 50 µL this compound + 10 µL vehicle + 40 µL Assay Buffer.
-
Positive Control (100% Activity): 50 µL this compound + 10 µL vehicle.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 40 µL of the pre-diluted enzyme solution to each well (except the negative control).
-
Immediately place the plate in the microplate reader, pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for a Transcreener® pADPr FP Assay
This protocol provides a general workflow for the Transcreener® pADPr Fluorescence Polarization assay.
Materials:
-
Transcreener® pADPr Assay Kit (includes pADPr Antibody, and pADPr Far Red Tracer)
-
Purified PARP enzyme and its activating DNA
-
NAD+ substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Test compounds in DMSO
-
384-well, low-volume, black microplate
Procedure:
-
Enzyme Reaction:
-
In a 384-well plate, add the PARP enzyme, activating DNA, and test compound.
-
Initiate the reaction by adding NAD+.
-
Incubate at the desired temperature for a set period (e.g., 60 minutes).
-
-
Detection:
-
Prepare the Detection Mix by combining the pADPr Antibody and pADPr Far Red Tracer in the provided buffer.
-
Add the Detection Mix to each well of the reaction plate.
-
Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the far-red tracer.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of pADPr produced.
-
Calculate percent inhibition and determine IC50 values as described for the this compound assay.
-
Signaling Pathways and Experimental Workflows
PARP/PARG Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP1 and PARG in the single-strand break repair (SSBR) pathway.
Caption: PARP1/PARG cycle in DNA single-strand break repair.
Experimental Workflow for this compound Inhibitor Screening
This diagram outlines the key steps in a typical high-throughput screening campaign using the this compound assay.
Caption: High-throughput screening workflow using the this compound assay.
Conclusion
The this compound-based inhibitor screening assay represents a robust, continuous, and cost-effective method for identifying and characterizing inhibitors of ADP-ribosyl hydrolases. While it may exhibit lower sensitivity compared to fluorescence-based platforms like the Transcreener® assay, its simple colorimetric readout and amenability to automation make it a valuable tool for primary high-throughput screening campaigns. For more sensitive applications, such as detailed kinetic studies or screening for very potent inhibitors, higher sensitivity assays may be more appropriate. The choice of assay should be guided by the specific research question, available instrumentation, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision for your drug discovery program.
References
A Comparative Guide to pNP-ADPr and Alternative Assays for ADP-Ribosylation Enzymes
For researchers, scientists, and drug development professionals, the accurate measurement of enzymes involved in ADP-ribosylation, such as Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolases (PARGs), is critical for advancing research and discovering novel therapeutics. This guide provides an objective comparison of the colorimetric pNP-ADPr assay with modern fluorescence-based alternatives, offering insights into their principles, performance, and practical application.
The p-Nitrophenyl-ADP-ribose (this compound) assay represents a foundational method for continuously monitoring the activity of PARG and has been adapted for assessing PARP and other ADP-ribosyl hydrolase activities.[1][2] This colorimetric assay relies on the enzymatic cleavage of the this compound substrate, which releases p-nitrophenol (pNP). Under basic conditions, pNP produces a yellow color that can be quantified by measuring absorbance at approximately 405-420 nm. The rate of pNP production is directly proportional to enzyme activity.
Alternative technologies, such as the Transcreener® pADPr and ADPR assays, have emerged, offering fluorescence-based detection methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][4] These assays provide a highly sensitive and high-throughput-compatible alternative to traditional colorimetric methods.
Performance Comparison
The choice of assay often depends on the specific requirements of the experiment, such as the need for high sensitivity, throughput, or cost-effectiveness. Below is a summary of key performance indicators for the this compound assay and the fluorescence-based Transcreener® assays.
| Feature | This compound Assay | Transcreener® pADPr/ADPR Assays (FP/TR-FRET) |
| Principle | Colorimetric; measures absorbance of p-nitrophenol. | Fluorescence Polarization (FP) or Time-Resolved FRET (TR-FRET); detects ADP-ribose or poly(ADP-ribose). |
| Sensitivity | Generally lower, in the micromolar range. | High, with detection limits in the low nanomolar range (e.g., as low as 10 nM ADPR).[4] |
| Throughput | Moderate; suitable for 96-well plates. | High; compatible with 384- and 1536-well plates. |
| Z' Factor | Not always reported, can be lower. | Consistently high, typically ≥ 0.7, indicating excellent assay robustness for HTS. |
| Compound Interference | Potential for interference from colored compounds. | Minimized by using far-red tracers, reducing interference from fluorescent compounds and light scattering. |
| Reagent Stability | Substrate stability can be a consideration. | Excellent, with reported deck stability of over 16 hours and signal stability of over 24 hours. |
| Ease of Use | Requires a stop solution and careful timing. | Homogeneous, "mix-and-read" format. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for generating a standard curve for the this compound assay and the general workflow for both assay types.
This compound Assay: p-Nitrophenol Standard Curve Generation
A standard curve is essential to convert absorbance readings into the concentration of the product (pNP).
Materials:
-
p-Nitrophenol (pNP) stock solution (e.g., 10 mM in assay buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., 0.2 M NaOH or 1 M Na2CO3)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Prepare pNP standards: Perform serial dilutions of the pNP stock solution with the assay buffer to create a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Plate layout: Add a fixed volume (e.g., 50 µL) of each pNP standard to individual wells of the 96-well plate. Include a blank control containing only the assay buffer.
-
Add stop solution: To mimic the final reaction conditions, add the same volume of stop solution (e.g., 50 µL) to all standard and blank wells.
-
Incubate: Briefly incubate the plate at room temperature to allow for color development.
-
Measure absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 410 nm).
-
Plot the standard curve: Subtract the absorbance of the blank from all standard readings. Plot the corrected absorbance values against the corresponding pNP concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of pNP produced in the enzymatic reactions.
Assay Controls: A Critical Overview
Robust assay design incorporates a variety of controls to ensure data validity and to identify potential artifacts.
| Control | Purpose in this compound Assay | Purpose in Transcreener® Assays |
| No Enzyme Control | Measures the background absorbance from the substrate and buffer. | Determines the maximal fluorescence polarization or TR-FRET signal (mimicking 100% inhibition). |
| No Substrate Control | Measures any background signal from the enzyme preparation. | Can be used as an alternative to the no-enzyme control. |
| Positive Control (Uninhibited Enzyme) | Represents the maximum enzymatic activity and defines the upper limit of the assay window. | Provides the minimum fluorescence polarization or TR-FRET signal (uninhibited reaction). |
| Negative Control (Known Inhibitor) | Validates that the assay can detect inhibition. | Confirms the assay's ability to detect known modulators. |
| Vehicle Control (e.g., DMSO) | Accounts for any effects of the solvent used to dissolve test compounds. | Standard control for screening campaigns to assess the impact of the compound solvent. |
Visualizing the Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental processes.
Signaling Pathway Context: PARP1 in DNA Damage Response
The activity of PARP1 is a key event in the cellular response to DNA damage. Understanding this pathway is essential for interpreting data from PARP-targeted assays.
Conclusion
The this compound assay is a valuable tool, particularly for smaller-scale studies and laboratories where a simple colorimetric readout is sufficient. However, for high-throughput screening and applications demanding high sensitivity and robustness, fluorescence-based assays like the Transcreener® pADPr and ADPR platforms offer significant advantages. Their homogeneous format, reduced compound interference, and superior sensitivity make them well-suited for the demands of modern drug discovery. The choice between these assays will ultimately be guided by the specific research question, available instrumentation, and the scale of the screening campaign.
References
pNP-ADPr: A Comparative Analysis of its Cross-Reactivity with ADP-Ribosylating Enzymes
For Immediate Publication
A deep dive into the substrate specificity of pNP-ADPr reveals its utility and limitations in assessing the activity of enzymes involved in ADP-ribosylation signaling. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's cross-reactivity, supported by quantitative kinetic data and detailed experimental protocols.
The landscape of cellular signaling is intricately regulated by post-translational modifications, among which ADP-ribosylation plays a pivotal role in diverse processes such as DNA damage repair, transcription, and cell death.[1][2] The enzymes that write, read, and erase these ADP-ribose signals are central to cellular homeostasis and are increasingly targeted for therapeutic intervention. A key tool in studying these enzymes is the chromogenic substrate p-nitrophenyl-ADP-ribose (this compound), which allows for continuous monitoring of enzyme activity. This guide examines the cross-reactivity of this compound with various enzymes, providing a clear comparison of its substrate efficiency.
Quantitative Comparison of Enzyme Kinetics with this compound
The utility of this compound as a substrate is determined by its kinetic parameters with different enzymes. The following table summarizes the Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax) for several key enzymes that hydrolyze this compound. A lower KM value indicates a higher affinity of the enzyme for the substrate.
| Enzyme Family | Enzyme | Organism | KM (µM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | kcat/KM (M-1s-1) |
| Glycohydrolases | PARG | Homo sapiens | 130 ± 10 | - | 1.8 ± 0.1 | 14,000 |
| ARH3 | Homo sapiens | 330 ± 20 | - | 0.28 ± 0.01 | 850 | |
| PARG | Thermus thermophilus | 60 ± 10 | - | 1.1 ± 0.1 | 18,000 | |
| Poly(ADP-ribose) Polymerases | PARP-1 | - | 151 | 1.30 | - | - |
| Tankyrase-1 | - | 82 | 0.018 | - | - | |
| VPARP (PARP-4) | - | 46 | 0.002 | - | - |
Data for PARG and ARH3 were obtained from Drown et al. (2018).[3] Data for PARP-1, Tankyrase-1, and VPARP were obtained from AAT Bioquest.
The data clearly indicates that while this compound is a substrate for both glycohydrolases and certain PARPs, its efficiency varies significantly. Notably, Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) are the primary enzymes known to efficiently hydrolyze this compound, making it a valuable tool for continuous activity assays for these "eraser" enzymes.[3][4] Both human PARG and ARH3 have been shown to selectively hydrolyze the α-anomeric form of this compound, which is consistent with their natural substrates. Among the PARP "writer" enzymes, PARP-1, Tankyrase-1, and VPARP can also process this compound, though with different efficiencies.
Signaling Pathways and Enzyme Function
The enzymes that interact with this compound are key players in the ADP-ribosylation signaling cascade, particularly in the cellular response to DNA damage. The following diagram illustrates the central roles of PARPs, PARG, and ARH3 in this pathway.
Figure 1. Simplified signaling pathway of ADP-ribosylation in the DNA damage response.
Upon DNA damage, PARP enzymes (primarily PARP1 and PARP2) are activated and synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair proteins to the site of damage. The "eraser" enzymes, PARG and ARH3, are responsible for degrading these PAR chains, thus regulating the duration and intensity of the signal. PARG is the primary enzyme for breaking down PAR chains, while ARH3 is particularly important for removing the final ADP-ribose unit linked to serine residues.
Experimental Protocols
The following is a generalized protocol for a continuous in vitro enzyme kinetic assay using this compound, based on the methodology described by Drown et al. (2018).
Objective: To determine the kinetic parameters of an enzyme that hydrolyzes this compound.
Materials:
-
Purified enzyme of interest (e.g., PARG, ARH3)
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of substrate concentrations.
-
Add a fixed amount of the purified enzyme to each well of the 96-well microplate.
-
Initiate the reaction by adding the different concentrations of this compound to the wells containing the enzyme.
-
Immediately place the microplate in the plate reader and measure the increase in absorbance at 405 nm over time. The release of p-nitrophenolate upon hydrolysis of this compound results in this absorbance increase.
-
Record the initial reaction rates (V0) from the linear portion of the absorbance versus time curves.
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the KM and Vmax values.
Figure 2. A generalized workflow for determining enzyme kinetics using the this compound assay.
Conclusion
This compound serves as a valuable tool for studying the kinetics of ADP-ribosylhydrolases, particularly PARG and ARH3. Its chromogenic nature allows for a straightforward, continuous assay to measure enzyme activity. However, researchers should be aware of its cross-reactivity with certain PARP enzymes. The data presented in this guide provides a basis for selecting the appropriate experimental conditions and for interpreting results when using this compound to investigate the complex and vital roles of ADP-ribosylation in cellular function and disease.
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Ribosylation: Activation, Recognition, and Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of PARylation in DNA Damage Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Continuous Enzyme Monitoring: The Advantages of pNP-ADPr
For researchers, scientists, and drug development professionals engaged in the study of ADP-ribosylation, the ability to continuously monitor enzyme activity is paramount for high-throughput screening and mechanistic studies. In this guide, we provide an objective comparison of p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr), a chromogenic substrate, with other common methods for monitoring the activity of key enzymes involved in this post-translational modification, such as Poly(ADP-ribose) glycohydrolase (PARG), ADP-ribosyl hydrolase 3 (ARH3), and Poly(ADP-ribose) polymerases (PARPs).
This compound: A Simple and Continuous Approach
This compound is a colorimetric substrate that enables the continuous monitoring of enzyme activity.[1][2][3] The enzymatic hydrolysis of the glycosidic bond in this compound by enzymes like PARG or ARH3 releases p-nitrophenolate (pNP). This product has a distinct yellow color and can be quantified by measuring the increase in absorbance at 405 nm, providing a direct and real-time readout of enzyme activity.[4][5] This straightforward, continuous assay format is a significant advantage over traditional, discontinuous methods.
The primary advantages of using this compound include:
-
Real-Time Kinetics: Allows for the continuous tracking of enzymatic reactions, facilitating the determination of initial reaction velocities and the study of enzyme kinetics.
-
High-Throughput Screening: The simple, add-and-read format is highly amenable to automation and high-throughput screening (HTS) of small-molecule inhibitors.
-
Non-Radioactive: It provides a safer and more convenient alternative to traditional radioisotopic assays.
-
Broad Applicability: this compound can be used to assay a range of enzymes involved in ADP-ribosylation, including PARG, ARH3, and certain PARPs.
Caption: Workflow for a continuous enzyme assay using this compound.
Comparative Analysis of Monitoring Methods
While this compound offers significant advantages, several other methods are available for monitoring ADP-ribosylation enzymes. The choice of assay depends on the specific research question, required sensitivity, and experimental context.
| Method | Principle | Detection | Throughput | Advantages | Disadvantages |
| This compound Assay | Enzymatic hydrolysis of a chromogenic substrate. | Colorimetric (Absorbance at 405 nm). | High | Simple, continuous, non-radioactive, cost-effective. | Lower sensitivity than fluorescent or radioactive methods. |
| Radioisotopic Assays | Incorporation or release of a radiolabeled substrate (e.g., [³²P]-NAD⁺). | Scintillation counting or autoradiography. | Low | High sensitivity, uses the natural substrate. | Discontinuous, hazardous, tedious, generates radioactive waste. |
| Fluorescent Substrates (e.g., TFMU-ADPr) | Enzymatic release of a fluorophore from a quenched substrate. | Fluorescence intensity. | High | High sensitivity, continuous, suitable for HTS. | Potential for compound interference (autofluorescence), higher cost. |
| Genetically Encoded FRET Probes (e.g., pARS) | Förster Resonance Energy Transfer (FRET) change upon binding to poly(ADP-ribose). | Ratiometric fluorescence. | Low to Medium | Enables real-time monitoring in live cells, provides spatial and temporal data. | Requires genetic modification of cells, complex data analysis. |
| Coupled-Enzyme Assays (e.g., NCAG) | The product of the primary enzyme is a substrate for a secondary, signal-producing enzyme. | Luminescence or absorbance. | Medium to High | High sensitivity and specificity, can be continuous. | Potential for interference with coupling enzymes, more complex assay development. |
Quantitative Performance Data
The utility of this compound is demonstrated by its application in determining the kinetic parameters of various enzymes.
| Enzyme | Kₘ (µM) | Vₘₐₓ | Organism |
| PARP-1 | 151 | 1.30 nmol/min/mg | Not Specified |
| Tankyrase-1 | 82 | 18 pmol/min/mg | Not Specified |
| VPARP | 46 | 2 pmol/min/mg | Not Specified |
| Human PARG | Data reported but not specified in snippets. | Data reported but not specified in snippets. | Human |
| Human ARH3 | Data reported but not specified in snippets. | Data reported but not specified in snippets. | Human |
Data for PARP-1, Tankyrase-1, and VPARP sourced from AAT Bioquest.
The ADP-Ribosylation Signaling Pathway
The activity of enzymes monitored by this compound is crucial for cellular signaling, particularly in processes like DNA damage repair. PARPs act as "writers" that synthesize poly(ADP-ribose) (PAR) chains on target proteins, while hydrolases like PARG and ARH3 function as "erasers" that degrade these chains.
References
Navigating the Nuances of Enzymatic Assays: A Comparative Guide to pNP-ADPr and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of ADP-ribosylating enzymes, the choice of assay substrate is a critical determinant of experimental success. This guide provides an objective comparison of the widely used colorimetric substrate, p-Nitrophenyl-β-D-ribofuranoside (pNP-ADPr), with its alternatives, offering a comprehensive overview of their respective strengths and limitations to inform assay selection and optimization.
The study of enzymes that synthesize and degrade poly(ADP-ribose) (PAR) and mono(ADP-ribose) (MAR), such as Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG), is crucial for understanding cellular processes like DNA repair, transcription, and cell death. The development of inhibitors for these enzymes holds significant therapeutic promise, particularly in oncology. A key tool in this research is the enzymatic assay, and for years, this compound has served as a workhorse substrate for continuous monitoring of enzyme activity. However, the evolving demands for higher sensitivity, specificity, and throughput in drug discovery have spurred the development of alternative assay technologies. This guide will delve into the limitations of this compound and compare its performance with contemporary alternatives, supported by experimental data and detailed protocols.
Unveiling the Limitations of this compound
This compound is a chromogenic substrate that, upon enzymatic cleavage, releases p-nitrophenol (pNP), a yellow-colored compound that can be quantified by measuring absorbance at 405 nm. This property allows for a continuous, real-time assay format, which is a significant advantage over discontinuous methods. However, several limitations can impact its application, particularly in high-throughput screening (HTS) and studies requiring high sensitivity.
1. Lower Sensitivity: Colorimetric assays, in general, tend to be less sensitive than fluorometric or luminescent assays. The molar extinction coefficient of pNP limits the detection of subtle changes in enzyme activity, which can be a significant drawback when working with low-abundance enzymes or screening for weak inhibitors. The development of fluorescent substrates like TFMU-ADPr was a direct response to the need for greater sensitivity in PARG and ARH3 assays.[1][2]
2. Potential for Interference: The absorbance measurement at 405 nm can be prone to interference from colored compounds in screening libraries, leading to false positives or negatives.[3] Additionally, changes in pH can affect the spectral properties of pNP, potentially skewing results if the assay buffer is not carefully controlled.[4] Nanoparticles, which are increasingly used in drug delivery research, have also been shown to interfere with colorimetric readouts.[5]
3. Indirect Measurement of NAD+ Consumption: For PARP enzymes, the this compound assay measures the activity of the enzyme on an artificial substrate, not the consumption of the natural substrate, NAD+. This can sometimes lead to discrepancies, as some inhibitors may interact differently with the enzyme-NAD+ complex versus the enzyme-pNP-ADPr complex. Assays that directly measure NAD+ consumption can provide a more physiologically relevant assessment of PARP inhibition.
4. Limited Specificity in Complex Samples: While useful for purified enzyme systems, the use of this compound in complex biological samples like cell lysates can be challenging due to the presence of other enzymes that may hydrolyze the substrate, leading to a lack of specificity.
A Comparative Look at Alternative Assay Technologies
To overcome the limitations of this compound, several alternative assay formats have been developed. The following table summarizes the key performance characteristics of this compound compared to two prominent alternatives: a fluorescent substrate-based assay (using TFMU-ADPr) and an NAD+ consumption assay.
| Parameter | This compound Assay (Colorimetric) | TFMU-ADPr Assay (Fluorescent) | NAD+ Consumption Assay (Luminescent/Fluorometric) |
| Principle | Enzymatic cleavage of this compound releases p-nitrophenol, measured by absorbance at 405 nm. | Enzymatic cleavage of TFMU-ADPr releases the fluorophore 4-(trifluoromethyl)umbelliferone (TFMU), measured by fluorescence. | Measures the depletion of NAD+ by PARP, often through a coupled enzymatic reaction that generates a fluorescent or luminescent signal. |
| Sensitivity | Moderate | High | High |
| Throughput | High | High | High |
| Interference | Susceptible to colored compounds and pH changes. | Susceptible to fluorescent compounds (quenching or intrinsic fluorescence). | Can be affected by compounds that interfere with the coupled enzymatic reactions or the detection chemistry. |
| Physiological Relevance | Uses an artificial substrate. | Uses an artificial substrate. | Measures the consumption of the natural substrate, NAD+. |
| Cost | Generally lower cost. | Higher cost of fluorescent substrate. | Can be more expensive due to the need for coupling enzymes and detection reagents. |
| Enzyme Compatibility | PARG, ARH3, various PARPs. | PARG, ARH3. | Primarily for NAD+-dependent enzymes like PARPs and Sirtuins. |
Experimental Protocols
To provide a practical context for this comparison, detailed methodologies for key experiments are provided below.
Protocol 1: PARG Activity Assay using this compound
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Purified PARG enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the PARG enzyme dilution to each well (except for the no-enzyme control wells).
-
To test inhibitors, add 10 µL of the inhibitor solution at various concentrations to the respective wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 30 µL of the this compound solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes at room temperature.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
Protocol 2: PARG Activity Assay using TFMU-ADPr
This protocol is based on the method described by Drown et al. (2018).
Materials:
-
Purified PARG enzyme
-
TFMU-ADPr substrate
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM TCEP)
-
384-well black flat-bottom plate
-
Fluorescence microplate reader (Excitation: ~385 nm, Emission: ~502 nm)
Procedure:
-
Prepare a stock solution of TFMU-ADPr in DMSO and then dilute it in the reaction buffer.
-
Add 5 µL of the TFMU-ADPr working solution to each well of the 384-well plate.
-
Add 45 µL of the PARG enzyme dilution in reaction buffer to each well to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15 minutes before adding the substrate.
-
Immediately place the plate in the fluorescence microplate reader.
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Determine the initial reaction rates by linear regression of the fluorescence signal over time.
Protocol 3: PARP1 Activity Assay based on NAD+ Consumption
This protocol is a generalized method based on commercially available kits that measure NAD+ levels.
Materials:
-
Purified PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
NAD+ detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
96-well white flat-bottom plate
-
Luminometer
Procedure:
-
In a 96-well plate, combine 25 µL of PARP1 enzyme, activated DNA, and PARP assay buffer.
-
Add 5 µL of inhibitor or vehicle control.
-
Initiate the reaction by adding 20 µL of NAD+ solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit's instructions (this may involve adding a lysis/stop buffer).
-
Add 50 µL of the NAD+ detection reagent to each well.
-
Incubate for the time specified in the kit's protocol (e.g., 30-60 minutes) to allow for signal development.
-
Measure the luminescence using a plate reader. A decrease in signal corresponds to NAD+ consumption and thus PARP1 activity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction of this compound and a comparative workflow for evaluating enzyme inhibitors.
Conclusion: Selecting the Optimal Assay
The choice between this compound and its alternatives is not a matter of one being universally superior, but rather a decision based on the specific requirements of the experiment.
-
This compound remains a cost-effective and convenient option for routine enzyme activity measurements and for initial high-throughput screens where high sensitivity is not the primary concern. Its straightforward colorimetric readout and continuous nature are significant advantages.
-
Fluorescent substrates like TFMU-ADPr are the preferred choice when higher sensitivity is required, such as when working with low enzyme concentrations or for detailed kinetic studies of potent inhibitors.
-
NAD+ consumption assays offer the most physiologically relevant data for NAD+-dependent enzymes like PARPs. They are particularly valuable for confirming hits from primary screens and for mechanistic studies of inhibitors that may interfere with the enzyme's interaction with its natural substrate.
Ultimately, a multi-faceted approach, potentially employing an initial screen with a cost-effective method like the this compound assay, followed by validation of hits with more sensitive and physiologically relevant assays, will provide the most robust and reliable data in the quest for novel enzyme modulators. Researchers are encouraged to carefully consider the limitations of each method and select the assay that best aligns with their experimental goals and available resources.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of pNP-ADPr and Other Chromogenic and Fluorogenic Substrates for ADP-Ribosylating Enzymes
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate measurement of enzyme activity and the successful screening of potential inhibitors. This guide provides a comparative analysis of para-nitrophenyl-β-D-adenosine-5'-diphosphoribose (pNP-ADPr) and other commercially available substrates used in the study of ADP-ribosylating enzymes, such as Poly(ADP-ribose) Polymerases (PARPs), Poly(ADP-ribose) Glycohydrolases (PARGs), and ADP-ribosylhydrolase 3 (ARH3).
This guide will delve into the performance characteristics, experimental protocols, and underlying signaling pathways associated with these enzymatic reactions, offering a comprehensive resource for assay development and inhibitor screening.
Performance Comparison of Key Substrates
The selection of a substrate is often a trade-off between sensitivity, cost, and the specific requirements of the assay, such as high-throughput screening capabilities. While this compound is a widely used chromogenic substrate, fluorescent alternatives like TFMU-ADPr offer enhanced sensitivity.
| Substrate | Enzyme Target(s) | Detection Method | Reported Kinetic Parameters (Km) | Advantages | Disadvantages |
| This compound | PARP-1, VPARP, Tankyrase-1, PARG, ARH3[1][2][3] | Colorimetric (405 nm)[2] | PARP-1: 151 µM, Tankyrase-1: 82 µM, VPARP: 46 µM[2] | Continuous assay, cost-effective, straightforward protocol. | Lower sensitivity compared to fluorescent substrates. |
| TFMU-ADPr | PARG, ARH3 | Fluorogenic | Similar Km to this compound for PARG and ARH3 | High sensitivity, suitable for low enzyme concentrations. | Higher cost, requires a fluorescence plate reader. |
| Fluorogenic Sirtuin Substrates | Sirtuins (e.g., SIRT1, SIRT2) | Fluorogenic | Varies depending on the specific substrate and sirtuin isoform. | High sensitivity, suitable for HTS. | Specific to sirtuin deacylase activity, not a direct alternative for PARP/PARG glycosylase assays. |
| Biotinylated NAD+ | PARPs | Colorimetric or Chemiluminescent (ELISA-based) | Not directly comparable (measures incorporation of NAD+). | High throughput, non-radioactive. | Indirect assay, requires multiple steps (e.g., antibody incubation, washing). |
Signaling Pathways and Experimental Workflows
Understanding the context in which these enzymes operate is crucial for interpreting experimental data. PARP and PARG are key players in the DNA damage response (DDR) pathway.
DNA Damage Response Pathway
Upon DNA damage, PARP-1 is recruited to the site of the lesion and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. PARG is responsible for degrading these PAR chains, allowing the repair process to proceed and recycling ADP-ribose.
Caption: Simplified DNA Damage Response Pathway involving PARP-1 and PARG.
Experimental Workflow for a Continuous Colorimetric Assay
The use of this compound allows for a continuous monitoring of enzyme activity, which is advantageous for kinetic studies and high-throughput screening. The workflow is straightforward, involving the direct measurement of the product, p-nitrophenol.
Caption: General workflow for a continuous enzyme assay using a chromogenic substrate.
Detailed Experimental Protocols
Protocol 1: Continuous Colorimetric PARP-1 Activity Assay using this compound
This protocol is adapted from commercially available kits and literature sources.
Materials:
-
Purified human PARP-1 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in water to a final concentration of 5-10 mM.
-
Prepare working solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.25 mM).
-
Prepare a solution of PARP-1 enzyme in Assay Buffer at the desired concentration.
-
-
Assay Setup:
-
Add 90 µL of the this compound working solution to each well of the 96-well plate.
-
To initiate the reaction, add 10 µL of the PARP-1 enzyme solution to each well.
-
For a negative control, add 10 µL of Assay Buffer without the enzyme.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.
-
The concentration of the product, p-nitrophenol, can be determined using its molar extinction coefficient.
-
Protocol 2: Continuous Fluorogenic PARG/ARH3 Activity Assay using TFMU-ADPr
This protocol is based on the methodology described for TFMU-ADPr.
Materials:
-
Purified human PARG or ARH3 enzyme
-
TFMU-ADPr substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl₂
-
96-well black flat-bottom plate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare TFMU-ADPr stock solution: Dissolve TFMU-ADPr in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Prepare working solutions:
-
Dilute the TFMU-ADPr stock solution in Assay Buffer to the desired final concentration.
-
Prepare a solution of PARG or ARH3 enzyme in Assay Buffer at the desired concentration.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well of the 96-well plate.
-
Add the TFMU-ADPr working solution to each well.
-
To initiate the reaction, add the enzyme solution to each well.
-
Include a negative control with no enzyme.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-set to the desired temperature.
-
Measure the fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time curve.
-
A standard curve of the free fluorophore (4-(trifluoromethyl)umbelliferone) can be used to quantify the amount of product formed.
-
Alternative High-Throughput Screening (HTS) Platforms
For large-scale inhibitor screening, several alternative assay formats offer advantages in terms of throughput and automation.
-
Fluorescence Resonance Energy Transfer (FRET)-based assays: These assays measure the interaction between two molecules, such as the binding of a PAR-binding domain to a PARylated protein. They are homogeneous assays well-suited for HTS.
-
AlphaScreen®/AlphaLISA® assays: These bead-based proximity assays are highly sensitive and can be used to measure the accumulation of PARylated proteins.
-
ELISA-based assays: These immunoassays utilize antibodies specific for PAR to detect the product of the PARP reaction. They are robust but often involve multiple washing steps.
Conclusion
The choice of substrate for measuring ADP-ribosylating enzyme activity depends on the specific experimental goals. This compound remains a valuable tool for routine colorimetric assays due to its simplicity and cost-effectiveness. For applications requiring higher sensitivity, such as the analysis of low-abundance enzymes or for high-throughput screening, fluorogenic substrates like TFMU-ADPr or alternative assay platforms such as FRET and AlphaScreen® offer superior performance. By understanding the comparative advantages and limitations of each substrate and assay format, researchers can select the most appropriate method to advance their studies in this critical area of cell signaling and drug discovery.
References
Establishing the Specificity of pNP-ADPr for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of para-nitrophenyl-β-D-ADP-ribose (pNP-ADPr) as a substrate for various enzyme families. The information presented herein is supported by experimental data to aid researchers in assessing its suitability for specific applications.
Introduction to this compound and its Target Enzymes
This compound is a chromogenic substrate analog of ADP-ribose. Its utility in enzyme kinetics stems from the enzymatic cleavage of the glycosidic bond, which releases para-nitrophenol (pNP). The resulting pNP anion imparts a yellow color to the solution, and its absorbance can be continuously monitored at 405-410 nm to determine enzyme activity. This substrate has been utilized to assay the activity of several key enzyme families involved in ADP-ribosylation signaling, a crucial post-translational modification regulating numerous cellular processes.
The primary enzyme families targeted by this compound include:
-
Poly(ADP-ribose) Polymerases (PARPs): This family of enzymes, with PARP-1 and Tankyrases being prominent members, catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, playing a critical role in DNA repair, and signaling.
-
Poly(ADP-ribose) Glycohydrolase (PARG): This enzyme is the primary hydrolase responsible for degrading poly(ADP-ribose) chains, effectively reversing the action of PARPs.
-
ADP-ribosylhydrolases (ARHs): This family of enzymes, including ARH3, also contributes to the removal of ADP-ribosylation from proteins.
The ability of this compound to be processed by multiple enzyme families highlights the need for a thorough understanding of its specificity to ensure accurate interpretation of experimental results.
Comparative Analysis of Enzyme Specificity for this compound
The specificity of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). This value reflects the catalytic efficiency of the enzyme, with a higher value indicating greater specificity. The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various enzymes.
| Enzyme Family | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Hydrolases | Human PARG | 130 ± 20 | 1.8 ± 0.1 | 14,000 |
| Human ARH3 | 360 ± 50 | 0.19 ± 0.01 | 530 | |
| Polymerases | Human PARP-1 | 151 | ND | ND |
| Human Tankyrase-1 | 82 | ND | ND |
ND: Not Determined in the reviewed literature.
Data Interpretation:
Alternative Substrates for Enhanced Specificity
The development of alternative substrates aims to improve upon the specificity and sensitivity of enzyme assays. Two noteworthy alternatives to this compound are:
-
TFMU-ADPr: This fluorogenic substrate, 4-(trifluoromethyl)umbelliferyl-β-D-ADP-ribose, offers increased sensitivity over the colorimetric this compound. It is also a substrate for both PARG and ARH3.
-
TFMU-IDPr: This substrate is designed to be a selective substrate for ARH3. Studies have shown that it is processed by ARH3 but not significantly by PARG, making it a valuable tool for distinguishing the activities of these two enzymes.
The availability of these alternative substrates provides researchers with more tools to dissect the complex landscape of ADP-ribosylation.
Experimental Protocols
Determining Enzyme Specificity using a Chromogenic Substrate (this compound)
This protocol outlines the steps to determine the kinetic parameters (Km and kcat) of an enzyme with this compound.
Materials:
-
Purified enzyme of interest (e.g., PARG, ARH3, PARP-1, Tankyrase-1)
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution to create a range of substrate concentrations (e.g., from 0.1x to 10x the expected Km).
-
Prepare a solution of the enzyme in the assay buffer at a fixed concentration.
-
-
Enzyme Assay:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Initiate the reaction by adding a volume of the this compound dilution to each well.
-
Immediately place the plate in the microplate reader and begin continuous monitoring of the absorbance at 405 nm at a constant temperature (e.g., 37°C). Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Include control wells containing the highest concentration of this compound without the enzyme to measure the rate of spontaneous hydrolysis.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance to the concentration of pNP produced using the molar extinction coefficient of pNP at the specific pH of the assay.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
-
Determine the specificity constant by calculating kcat/Km.
-
-
Comparison of Specificity:
-
Repeat the assay for each enzyme of interest under identical experimental conditions.
-
Compare the calculated kcat/Km values to determine the relative specificity of each enzyme for this compound.
-
Signaling Pathways and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: ADP-Ribosylation Signaling Pathway.
Caption: Workflow for Determining Enzyme Specificity.
Conclusion
This compound serves as a valuable tool for the continuous monitoring of enzymes involved in ADP-ribosylation signaling. However, its utility is dependent on a clear understanding of its specificity. The available data indicates that while this compound can be processed by multiple enzymes, it exhibits a higher specificity for PARG over ARH3. For researchers aiming to differentiate between the activities of these enzymes, the use of more selective substrates like TFMU-IDPr is recommended. Further kinetic characterization of this compound with the PARP family of enzymes is warranted to provide a more complete picture of its substrate specificity profile. The experimental protocol provided in this guide offers a robust framework for researchers to determine these parameters in their own experimental settings.
Safety Operating Guide
Proper Disposal of pNP-ADPr: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of p-Nitrophenyl-β-D-ribofuranosyladenine 5',5''-bisphosphate (pNP-ADPr) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste, empowering laboratory personnel to manage this chemical responsibly.
Immediate Safety Considerations
While some suppliers' Safety Data Sheets (SDS) for this compound may not classify the compound itself as hazardous under the Globally Harmonized System (GHS), it is critical to recognize that its hydrolysis can release p-nitrophenol. p-Nitrophenol is classified as a hazardous substance that is toxic if swallowed or inhaled, causes skin and eye irritation, and can be harmful to aquatic life. Therefore, all this compound waste should be handled as hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound in solid form or in solution. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety glasses with side-shields or goggles
-
A standard laboratory coat , fully buttoned
All handling of this compound, especially the preparation of stock solutions and the disposal of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Designate a specific, clearly labeled, and leak-proof container for all this compound waste.
-
This includes unused or expired this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and aqueous solutions from experiments.
-
The container must be labeled "Hazardous Waste" and clearly state "this compound waste" and/or "p-nitrophenol containing waste."
2. Decontamination of Labware:
-
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse the labware three times with an appropriate solvent, such as ethanol or isopropanol.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
3. In-Lab Neutralization (for aqueous waste, if institutional policy allows):
-
Consult your institution's Environmental Health and Safety (EHS) department before attempting any in-lab neutralization.
-
For dilute aqueous solutions containing this compound, a chemical inactivation step can be considered to degrade the p-nitrophenol. This typically involves oxidation. However, these procedures should only be performed by trained personnel following a validated and approved protocol.
4. Final Disposal:
-
Do not dispose of this compound waste down the sink.
-
Ensure the hazardous waste container is securely sealed.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source/Notes |
| Storage Temperature (Solid) | -20°C | Recommended by most suppliers for long-term stability. |
| Storage Temperature (Stock Solution) | -20°C or -80°C | Store in aliquots to avoid repeated freeze-thaw cycles. |
| p-Nitrophenol Exposure Limits (OSHA) | TWA: 5 mg/m³ | Time-Weighted Average for an 8-hour workday. |
| Waste Container Size (for p-listed chemicals) | ≤ 1 quart (approx. 1 liter) | While this compound itself is not typically p-listed, its hazardous hydrolysis product warrants caution. Using smaller waste containers is a good practice. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the safe preparation of a this compound stock solution, a common procedure in assays utilizing this substrate.
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Weighing: Carefully weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of high-purity water or a suitable buffer to the solid this compound to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in clearly labeled microfuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any questions or clarification.
Essential Safety and Operational Guide for Handling pNP-ADPr
This guide provides immediate safety, handling, and disposal protocols for p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr) to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of its p-nitrophenol component and standard laboratory safety practices for handling potentially hazardous chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The p-nitrophenol component of this compound is classified as toxic if swallowed and harmful if it comes into contact with skin or is inhaled[1][2][3][4]. Therefore, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body | A lab coat should be worn. Ensure that skin is not exposed. |
| Respiratory | Use in a well-ventilated area. If dust can be generated, handle within a chemical fume hood to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential to minimize risk and ensure procedural consistency.
-
Preparation :
-
Before handling, ensure that a designated workspace, ideally within a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Solid Compound :
-
This compound is typically a solid. Handle it carefully to avoid creating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the compound.
-
Always work in a well-ventilated area or a fume hood to prevent inhalation of any airborne particles[2].
-
-
Solution Preparation :
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Post-Handling :
-
After handling, decontaminate the work surface.
-
Wash hands thoroughly with soap and water, even after wearing gloves.
-
Properly store the compound according to supplier recommendations, typically at -20°C or -80°C in a tightly sealed container.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Due to the presence of the nitrophenol group, this compound waste should be treated as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid this compound waste, unused solutions, and any materials contaminated during handling (e.g., pipette tips, gloves, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling :
-
The waste container must be labeled with the words "Hazardous Waste" and a description of the contents, including "p-nitrophenyl-adenosine diphosphate ribose".
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated satellite accumulation area away from general laboratory traffic.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Incineration is a recommended disposal method for nitrophenol compounds. Never dispose of this compound down the drain or in regular trash.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
